5,8-Dichloropyrido[2,3-d]pyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,8-dichloropyrido[2,3-d]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-2-1-3-10-5(4)7(9)12-11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGKPMNRSDSBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN=C2Cl)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299537 | |
| Record name | 5,8-dichloropyrido[2,3-d]pyridazine | |
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Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-33-3 | |
| Record name | 5,8-Dichloropyrido[2,3-d]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=703-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5,8-Dichloropyrido(2,3-d)pyridazine | |
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| Record name | 703-33-3 | |
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| Record name | 5,8-dichloropyrido[2,3-d]pyridazine | |
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| Record name | 5,8-dichloropyrido[2,3-d]pyridazine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5,8-Dichloropyrido[2,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 5,8-Dichloropyrido[2,3-d]pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science.
Core Chemical Properties
This compound is a chlorinated heterocyclic compound belonging to the pyridopyridazine class. Its core structure is a fusion of pyridine and pyridazine rings. The presence of two chlorine atoms makes it a versatile intermediate for further chemical modifications.
Physicochemical and Structural Data
The key identifying and physical properties of this compound are summarized in the table below. These computed and experimental values are essential for its identification, handling, and use in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 703-33-3 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₃Cl₂N₃ | [1][3][4][5][6][8] |
| Molecular Weight | 200.02 g/mol | [1][4][5][6][7] |
| Monoisotopic Mass | 198.9704025 Da | [1][8] |
| Melting Point | 169 °C | [3][4] |
| Boiling Point (Predicted) | 419.5 ± 40.0 °C | [4] |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | -0.19 ± 0.30 | [4] |
| InChI | InChI=1S/C7H3Cl2N3/c8-6-4-2-1-3-10-5(4)7(9)12-11-6/h1-3H | [1] |
| InChIKey | QNGKPMNRSDSBMD-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC2=C(C(=NN=C2Cl)Cl)N=C1 | [1][6][8] |
| Synonyms | 5,8-Dichloropyrido(2,3-d)pyridazine, 1,4-Dichloro-5-azaphthalazine, NSC 131225 | [3][4][7] |
Spectral Data
While detailed spectral analyses for this compound are not extensively published, predicted mass spectrometry data and spectral information for its derivatives provide insight into its structural characterization.
Mass Spectrometry: Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in its identification in mass spectrometry analyses.[8] For example, the predicted CCS for the [M+H]⁺ adduct (m/z 199.97768) is 133.4 Ų.[8]
NMR and IR Spectroscopy: Spectroscopic data for derivatives of this compound have been reported. For instance, in a series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives, ¹H NMR spectra displayed a characteristic singlet peak for the NH-pyridazine proton between δ 11.70-13.0 ppm, and the ¹³C-NMR spectrum showed a signal for the C=O of the pyridazine ring at δ 158 ppm.[9] The IR spectra of these derivatives showed N-H stretching in the range of 3070-3500 cm⁻¹ and aromatic C-N stretching between 1540-1680 cm⁻¹.[9]
Synthesis and Experimental Protocols
This compound can be synthesized from pyridine dicarboxylic acid through a multi-step process.[9] The key final step involves the chlorination of a di-one precursor.
Protocol 1: Synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione (Precursor)[9]
-
Reactant: Furo[3,4-b]pyridine-5,7-dione.
-
Reagent: Hydrazine hydrate (32 g).
-
Procedure: Add hydrazine hydrate dropwise to Furo[3,4-b]pyridine-5,7-dione under open conditions.
-
Reaction Conditions: Reflux the mixture at 95°C for 3 hours.
-
Product: The reaction yields 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione as a white amorphous solid.
-
Yield: 85%.
-
Characterization:
-
Melting Point: 160.0-190.0°C.
-
¹H NMR (DMSO, 400 MHz): δ 13.13 (2H, s, NH), 9.20 (1H, m, J=30.5 Hz, H-2), 8.61 (1H, q, J=8.0 Hz, H-4), 8.40 (1H, q, J=9.6, H-3).
-
¹³C NMR (DMSO, 300 MHz): δ 158.82 (C-8), 154.0 (C-5), 149.3 (C-2), 143.1 (C-9), 135.0 (C-4), 125.9 (C-3), 124.9 (C-10).
-
Protocol 2: Synthesis of this compound[9]
-
Starting Material: 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.
-
Reagent: Phosphorus oxychloride (POCl₃).
-
Procedure: The starting material is refluxed with phosphorus oxychloride.
-
Product: this compound. (Note: Detailed reaction times, work-up, and purification procedures are not specified in the cited literature but would typically involve quenching the excess POCl₃ with ice, followed by extraction and chromatographic purification.)
Reactivity and Potential Applications in Drug Development
The two chlorine atoms at the 5 and 8 positions of the pyridopyridazine ring are susceptible to nucleophilic substitution, making this compound a valuable scaffold for combinatorial chemistry and the synthesis of diverse derivatives.
Derivatives of the pyrido[2,3-d]pyridazine core have demonstrated significant pharmacological activities. This suggests that this compound is a key starting material for developing novel therapeutic agents.
-
Anticonvulsant Activity: A series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives synthesized from the title compound showed potent anticonvulsant activity in Maximal Electroshock (MES) and subcutaneous-pentylenetetrazole (sc-PTZ) screens.[9]
-
Anti-inflammatory Activity: Several synthesized derivatives also exhibited good anti-inflammatory activity when compared against the standard drug Indomethacin.[9] A separate study on novel pyrido[2,3-d]pyridazine-2,8-dione derivatives identified compounds with significant anti-inflammatory properties, with one derivative showing promise as a dual inhibitor of COX-1 and COX-2 enzymes.[10][11]
-
Cancer Therapy: While distinct from the pyridopyridazine core, the related pyrido[2,3-d]pyrimidine scaffold is associated with a wide range of biological activities, including applications as anticancer agents, particularly as inhibitors of tyrosine kinases like EGFR.[12][13] This highlights the general potential of fused pyridine-based heterocyclic systems in oncology drug discovery.
Safety and Hazards
Based on GHS classifications, this compound is considered a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | C7H3Cl2N3 | CID 279915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. jiehuapharma.com [jiehuapharma.com]
- 6. This compound | CAS 703-33-3 [matrix-fine-chemicals.com]
- 7. This compound - CAS:703-33-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. PubChemLite - this compound (C7H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 9. jocpr.com [jocpr.com]
- 10. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Molecular Structure and Properties of 5,8-Dichloropyrido[2,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 5,8-Dichloropyrido[2,3-d]pyridazine. This document is intended for an audience with a technical background in chemistry and pharmacology.
Molecular Structure and Properties
This compound is a heterocyclic organic compound with the chemical formula C₇H₃Cl₂N₃.[1][2][3][4] Its structure consists of a fused pyridine and pyridazine ring system, with two chlorine atoms substituted at the 5 and 8 positions.
IUPAC Name: this compound[1] CAS Number: 703-33-3[3][4] Molecular Weight: 200.02 g/mol [1][3]
Structural Data
As of the latest available data, an experimental crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). Therefore, the following structural parameters are based on computational predictions and analysis of closely related structures. These values should be considered theoretical and await experimental verification.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂N₃ | PubChem[1] |
| Molecular Weight | 200.02 g/mol | PubChem[1] |
| XLogP3 | 2.4 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 0 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |
| Rotatable Bond Count | 0 | PubChem (Predicted) |
Table 2: Predicted Spectroscopic Data
| Spectroscopy Type | Predicted Peaks |
| ¹H NMR (in CDCl₃) | δ 7.5-9.0 ppm (aromatic protons) |
| ¹³C NMR (in CDCl₃) | δ 120-160 ppm (aromatic carbons) |
| Mass Spectrometry (EI) | m/z 199/201/203 (M⁺, isotopic pattern for 2 Cl) |
Note: These are predicted values and may vary based on experimental conditions.
Molecular Visualization
The following diagram illustrates the 2D structure and atom numbering of this compound.
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of a dihydroxy precursor. The following is a representative protocol:
Materials:
-
6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (catalytic amount)
-
Toluene (solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
A mixture of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione (1.0 eq) and a catalytic amount of pyridine in toluene is prepared in a round-bottom flask equipped with a reflux condenser.
-
Phosphorus oxychloride (3.0-5.0 eq) is added cautiously to the mixture.
-
The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Figure 2: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
Melting Point: The melting point should be determined as an indicator of purity.
Biological Significance and Potential Applications
The pyrido[2,3-d]pyridazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of this core have shown promise as:
-
Kinase Inhibitors: Many pyrido[2,3-d]pyridazine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
-
Anti-inflammatory Agents: Some derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling cascades.
-
Anticancer Agents: By targeting kinases involved in cell proliferation and survival, these compounds are being explored for their potential as cancer therapeutics.
Potential Signaling Pathway Involvement
Given the known activity of related compounds, this compound could potentially modulate signaling pathways regulated by kinases such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), or mitogen-activated protein kinases (MAPKs). These pathways are crucial in immune responses and cell growth.
Figure 3: Hypothetical Kinase Inhibition Pathway
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
This compound is a synthetically accessible compound with a molecular scaffold of significant interest in drug discovery. While experimental structural data is currently lacking, its predicted properties and the known biological activities of related compounds suggest its potential as a modulator of key signaling pathways, particularly those involving protein kinases. Further investigation into its specific biological targets and mechanism of action is warranted to explore its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in this promising class of molecules.
References
An In-Depth Technical Guide to 5,8-Dichloropyrido[2,3-d]pyridazine (CAS 703-33-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 5,8-Dichloropyrido[2,3-d]pyridazine, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, synthesis, and its role as a key intermediate in the development of pharmacologically active molecules. Particular attention is given to the derivatives of this compound, which have shown potential as therapeutic agents, for instance, through the inhibition of phosphodiesterase (PDE) signaling pathways. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical and Spectral Data
The physical and chemical properties of this compound are summarized in the table below. While experimental spectral data is not widely published, expected characteristics are noted based on the structure and data from related compounds.
| Property | Value | Source |
| CAS Number | 703-33-3 | Multiple |
| Molecular Formula | C₇H₃Cl₂N₃ | Multiple |
| Molecular Weight | 200.03 g/mol | Multiple |
| Melting Point | 169 °C | Multiple |
| Boiling Point (Predicted) | 419.5 ± 40.0 °C | [1] |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -0.19 ± 0.30 | [1] |
| Appearance | Solid | General |
| 1H NMR | Aromatic protons expected in the downfield region (approx. 7.0-9.0 ppm). | Inferred |
| 13C NMR | Aromatic carbons expected in the range of 110-160 ppm. | Inferred |
| Mass Spectrometry | Molecular ion peak (M+) expected around m/z 200, with characteristic isotopic pattern for two chlorine atoms. | Inferred |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic region (approx. 1400-1600 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹). | Inferred |
Synthesis and Experimental Protocols
This compound is synthesized through a multi-step process starting from 2,3-pyridinedicarboxylic acid. The general synthetic workflow is outlined below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of Furo[3,4-b]pyridine-5,7-dione
-
Reactants: 2,3-pyridinedicarboxylic acid, acetic anhydride.
-
Procedure: A mixture of 2,3-pyridinedicarboxylic acid and acetic anhydride is heated, typically at around 115 °C, for several hours. The reaction involves the dehydration of the dicarboxylic acid to form the cyclic anhydride. After the reaction is complete, the mixture is cooled, and the product can be precipitated by the addition of a non-polar solvent like carbon tetrachloride. The solid product is then collected by filtration.[2][3]
Experimental Protocol: Synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
-
Reactants: Furo[3,4-b]pyridine-5,7-dione, hydrazine hydrate.
-
Procedure: Furo[3,4-b]pyridine-5,7-dione is treated with hydrazine hydrate. This reaction opens the anhydride ring and subsequently forms the pyridazinedione ring system. The precise reaction conditions such as solvent and temperature may vary but are typically carried out in a suitable solvent with heating.
Experimental Protocol: Synthesis of this compound
-
Reactants: 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione, phosphorous oxychloride (POCl₃), pyridine.
-
Procedure: 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione is chlorinated using a mixture of phosphorous oxychloride and a catalytic amount of pyridine. The reaction mixture is heated to reflux for a period of time to ensure complete conversion. Upon completion, the excess phosphorous oxychloride is removed, often by distillation under reduced pressure. The product is then isolated, which may involve pouring the reaction mixture into ice-water and collecting the precipitated solid by filtration.
Biological Activity and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for a range of biological activities, including anticonvulsant and anti-inflammatory effects. A notable mechanism of action for some pyridazine derivatives is the inhibition of phosphodiesterases (PDEs).
Representative Signaling Pathway: Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, pyridazine derivatives can increase the levels of these second messengers, leading to a variety of downstream cellular effects. The diagram below illustrates a generalized PDE inhibition pathway.
Caption: Generalized signaling pathway of phosphodiesterase (PDE) inhibition.
Conclusion
This compound is a valuable building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis from readily available starting materials makes it an attractive scaffold for medicinal chemistry programs. The diverse biological activities exhibited by its derivatives, such as the modulation of key signaling pathways like phosphodiesterase inhibition, underscore the importance of this core structure in the ongoing search for new and effective drugs. This guide provides a foundational understanding for researchers looking to explore the chemistry and biological potential of this compound and its analogues.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 5,8-Dichloropyrido[2,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,8-Dichloropyrido[2,3-d]pyridazine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of two reactive chlorine atoms make it a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, spectral characteristics, and reactivity. Furthermore, it delves into its crucial role as a building block in the development of kinase inhibitors and other biologically active molecules, offering detailed experimental protocols and visual representations of its synthetic utility and biological relevance.
Physical and Chemical Properties
This compound is a solid at room temperature with the following key physical and chemical properties summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂N₃ | --INVALID-LINK-- |
| Molecular Weight | 200.03 g/mol | --INVALID-LINK-- |
| CAS Number | 703-33-3 | --INVALID-LINK-- |
| Appearance | Solid | - |
| Melting Point | 169 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 419.5 ± 40.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ | --INVALID-LINK-- |
| SMILES | Clc1c2cccnc2c(Cl)nn1 | - |
| InChIKey | QNGKPMNRSDSBMD-UHFFFAOYSA-N | - |
Spectral Data: Although specific ¹H and ¹³C NMR spectra for this compound are not directly reported in the reviewed literature, data for similar pyridazine derivatives have been published. Based on the structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton spectrum is expected to be simple, showing signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the dichloropyridazine ring system.
-
¹³C NMR: The carbon spectrum would display seven distinct signals for the seven carbon atoms in the molecule. The carbons bearing the chlorine atoms (C5 and C8) are expected to be significantly deshielded and appear at a lower field.
Synthesis and Reactivity
Synthesis
A common synthetic route to this compound involves the chlorination of the corresponding dihydroxy precursor, 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.
-
A mixture of 2,3-pyridinedicarboxylic anhydride (1 mole) and hydrazine hydrate (1.1 moles) in a suitable solvent such as ethanol is refluxed for 4-6 hours.
-
The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.
-
-
Step 2: Synthesis of this compound.
-
To a flask containing 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione (1 mole), phosphorus oxychloride (POCl₃, 5-10 moles) is added cautiously.
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added, and the mixture is heated to reflux for 3-5 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with water until neutral, and then dried to afford this compound.
-
Chemical Reactivity
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr) at the electron-deficient carbon atoms bearing the chlorine atoms (C5 and C8). The electron-withdrawing nature of the pyridazine and pyridine rings facilitates the attack of nucleophiles.
Caption: Nucleophilic substitution reactions.
This reactivity allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, leading to the generation of diverse chemical libraries for drug screening. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
To a solution of this compound (1 mmol) in a suitable polar aprotic solvent such as DMF or DMSO (5-10 mL) is added the desired nucleophile (1-2.2 mmol).
-
A base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often added to facilitate the reaction.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C for a period of 2 to 24 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired substituted pyridopyridazine derivative.
Role in Drug Discovery and Development
The pyridopyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities. This compound serves as a key starting material for the synthesis of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.
The general strategy involves the sequential or one-pot displacement of the two chlorine atoms with different amine-containing fragments to generate libraries of substituted pyridopyridazines. These derivatives are then screened for their inhibitory activity against specific kinases.
Caption: Workflow for developing kinase inhibitors.
Derivatives of this compound have been investigated as inhibitors of several important kinases, including but not limited to:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are implicated in tumor growth and angiogenesis.
-
Serine/Threonine Kinases: Including p38 MAP kinase and various Cyclin-Dependent Kinases (CDKs), which play crucial roles in inflammation and cell cycle regulation.
The ability to readily modify the substituents at the 5- and 8-positions allows for the fine-tuning of the molecule's affinity and selectivity for the target kinase, as well as its pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in the field of drug discovery and development. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent kinase inhibitors underscores the importance of this scaffold in the ongoing search for novel therapeutics for a range of human diseases. This technical guide provides a solid foundation of its physical and chemical properties to aid researchers in harnessing the full potential of this important molecule.
An In-depth Technical Guide to 5,8-Dichloropyrido[2,3-d]pyridazine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,8-dichloropyrido[2,3-d]pyridazine, a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. This document details its chemical identity, synthesis, and the therapeutic potential of its derivatives, supported by experimental data and methodologies.
Core Compound Identity and Properties
IUPAC Name: this compound[1]
This compound is a chlorinated heterocyclic compound belonging to the pyridopyridazine class. Its rigid, planar structure and the presence of reactive chlorine atoms make it an attractive scaffold for medicinal chemistry, allowing for diverse functionalization to explore a range of biological targets.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂N₃ | PubChem CID 279915[1] |
| Molecular Weight | 200.02 g/mol | PubChem CID 279915[1] |
| CAS Number | 703-33-3 | Sunway Pharm Ltd.[2] |
| Appearance | Grey colored amorphous solid | JOCPR, 2024[3] |
| Melting Point | 169 °C | Chongqing Chemdad Co., Ltd[4] |
| SMILES | C1=CC2=C(C(=NN=C2Cl)Cl)N=C1 | PubChem CID 279915[1] |
| InChIKey | QNGKPMNRSDSBMD-UHFFFAOYSA-N | PubChem CID 279915[1] |
Synthesis and Characterization
This compound is synthesized from readily available starting materials. The following workflow diagram and experimental protocol detail a common synthetic route.
Caption: Synthetic workflow for this compound.
Experimental Protocol for Synthesis
The synthesis of this compound is achieved through a multi-step process starting from pyridine-2,3-dicarboxylic acid[3].
Step 1: Synthesis of Furo[3,4-b]pyridine-5,7-dione
-
Pyridine-2,3-dicarboxylic acid is dehydrated using acetic anhydride to yield furo[3,4-b]pyridine-5,7-dione[3].
Step 2: Synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
-
The resulting furo[3,4-b]pyridine-5,7-dione is then treated with hydrazine hydrate to form 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione[3].
Step 3: Synthesis of this compound
-
0.399 mol of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione is reacted with 1.95 mol of phosphorous oxychloride in the presence of 0.8 mol of pyridine[3].
-
The reaction mixture is refluxed to yield this compound[3].
-
The product is isolated by filtration[3].
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Observed Peaks/Signals |
| FTIR (KBr, cm⁻¹) | 660-890 (C-Cl stretch)[3] |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.20 (m, 1H, H-2), 8.61 (q, J=8.0 Hz, 1H, H-4), 8.40 (q, J=9.6 Hz, 1H, H-3)[3] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 158.9 (C-5), 154.10 (C-8), 148.3 (C-2), 142.86 (C-9), 135.1 (C-4), 126.2 (C-3), 125.0 (C-10)[3] |
Therapeutic Potential of Derivatives
This compound is a versatile intermediate for the synthesis of a variety of derivatives with potential therapeutic applications. The chlorine atoms at the 5 and 8 positions are susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.
Anticonvulsant Activity
Derivatives of this compound, specifically 5-substituted pyrido[2,3-d]pyridazin-8(7H)-ones, have been evaluated for their anticonvulsant properties using standard animal models[3].
Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (sc-PTZ) Tests
-
Animals: Mice are used for the anticonvulsant screening.
-
Test Compound Administration: The synthesized compounds are administered, typically intraperitoneally or subcutaneously, at a specific dose (e.g., 25 mg/kg)[3][5].
-
MES Test: An electrical stimulus is delivered via corneal electrodes to induce seizures. The ability of the test compound to prevent the hind limb tonic extensor (HLTE) phase of the seizure is a measure of its efficacy[3].
-
sc-PTZ Test: Pentylenetetrazole, a convulsant agent, is administered subcutaneously to induce clonic seizures. The latency to the first seizure and the percentage of animals protected from seizures are recorded[5][6][7].
-
Standard Drugs: Phenytoin and diazepam are commonly used as reference drugs in these assays[3][5][6].
Quantitative Data: Anticonvulsant Activity of 5-Substituted Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives
| Compound | MES (% Inhibition of HLTE) | sc-PTZ (% Protection) |
| 5a (5-(4-methylpiperazin-1-yl) derivative) | 100% | 57.4% |
| 5b (5-(4-(4-methoxyphenyl)piperazin-1-yl) derivative) | 100% | 47.7% |
| 5g (5-(benzylamino) derivative) | 98.9% | 72.2% |
| Phenytoin (Standard) | - | - |
| Diazepam (Standard) | - | - |
| (Data sourced from JOCPR, 2024)[3] |
Anti-inflammatory Activity and Potential Mechanism of Action
The pyridazine scaffold is present in numerous compounds with anti-inflammatory properties. Derivatives of this compound have shown potential in this area.
Experimental Protocol: In Vitro Anti-inflammatory Activity (BSA Denaturation Method)
-
Principle: This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), which is a model for protein denaturation that occurs during inflammation.
-
Procedure: A solution of BSA is incubated with the test compound at various concentrations. The mixture is then heated to induce denaturation. The turbidity of the solution, which is proportional to the extent of denaturation, is measured spectrophotometrically.
-
Standard Drug: Indomethacin is often used as a reference compound[3].
Quantitative Data: In Vitro Anti-inflammatory Activity of 5-Substituted Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives
| Compound | % Inhibition of BSA Denaturation |
| 5b (5-(4-(4-methoxyphenyl)piperazin-1-yl) derivative) | 88.77% |
| 5c (5-((3-(dimethylamino)propyl)amino) derivative) | 89.33% |
| 5e (5-((2-(diethylamino)ethyl)amino) derivative) | 81.40% |
| Indomethacin (Standard) | - |
| (Data sourced from JOCPR, 2024)[3] |
Potential Signaling Pathway: COX Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Given that various pyridazine derivatives have been identified as COX-1/COX-2 inhibitors, it is plausible that derivatives of this compound may also act through this pathway[8][9][10][11].
Caption: Proposed COX inhibition pathway for pyridazine derivatives.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Procedure: The assay is typically performed using a commercial kit. The test compound is incubated with the enzyme (either COX-1 or COX-2) and a substrate (arachidonic acid). The product of the enzymatic reaction (e.g., prostaglandin E2) is then quantified, often using an ELISA-based method.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined. The selectivity index (SI = IC₅₀(COX-1) / IC₅₀(COX-2)) is calculated to assess the compound's preference for inhibiting COX-2 over COX-1[10].
Quantitative Data: COX-2 Inhibitory Activity of Representative Pyridazine Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib (Standard) | >10 | 0.35 | >28.57 |
| Pyridazine Derivative 4c | - | 0.26 | - |
| Pyridazine Derivative 6b | - | 0.18 | 6.33 |
| (Data for pyridazine derivatives (not direct derivatives of this compound) sourced from Bioorganic Chemistry, 2024)[9] |
Kinase Inhibition
The broader class of fused pyrimidines, including the related pyrido[2,3-d]pyrimidines, are well-known as potent kinase inhibitors. This suggests that derivatives of this compound could also be explored for their potential to inhibit various kinases involved in cell signaling pathways, particularly those implicated in cancer. Further screening of this compound and its derivatives against a panel of kinases could be a fruitful area of research.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its chlorine atoms provide a platform for the development of a wide array of derivatives. The demonstrated anticonvulsant and anti-inflammatory activities of its substituted analogs highlight the therapeutic potential of this scaffold. Future research should focus on the direct biological screening of the parent compound, the elucidation of the precise mechanisms of action of its active derivatives, and the expansion of its structure-activity relationship studies against other relevant biological targets, such as protein kinases.
References
- 1. This compound | C7H3Cl2N3 | CID 279915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:703-33-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. jocpr.com [jocpr.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of thiopyrano[2,3-d]thiazole derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
5,8-Dichloropyrido[2,3-d]pyridazine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5,8-Dichloropyrido[2,3-d]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its key identifiers, presents a detailed experimental protocol for its synthesis, and explores its potential biological significance through a logical workflow diagram based on the activities of structurally related compounds.
Core Identifiers and Synonyms
A clear and unambiguous identification of chemical compounds is paramount for researchers. The following table summarizes the essential identifiers and known synonyms for this compound.
| Identifier Type | Value |
| CAS Registry Number | 703-33-3 |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Molecular Weight | 200.03 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5,8-Dichloropyrido[3,2-d]pyridazine, 1,4-Dichloro-5-azaphthalazine, NSC 131225 |
| InChI | InChI=1S/C7H3Cl2N3/c8-6-4-2-1-3-10-5(4)7(9)12-11-6/h1-3H |
| InChIKey | QNGKPMNRSDSBMD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=NN=C2Cl)Cl)N=C1 |
| PubChem CID | 279915 |
Experimental Protocols
The synthesis of this compound can be achieved through the chemical modification of a precursor molecule. The following protocol is based on established synthetic methodologies for similar pyridazine derivatives.[1]
Synthesis of this compound from 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
Materials:
-
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
-
Phosphorous oxychloride (POCl₃)
-
Pyridine
-
Dilute hydrochloric acid (HCl)
-
Acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 0.399 mol of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione and 1.95 mol of phosphorous oxychloride.
-
Addition of Catalyst: Carefully add 0.8 mol of pyridine to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain this temperature for a duration sufficient to ensure complete conversion (monitoring by TLC is recommended).
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing crushed ice.
-
Precipitation: The resulting solution is then treated with dilute hydrochloric acid, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and then recrystallized from acetic acid to yield this compound as a grey colored amorphous solid.[1]
Potential Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound are not extensively documented, the biological activities of structurally related pyridopyrimidine and pyridazine derivatives suggest potential mechanisms of action. These include kinase inhibition and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates a logical workflow for the potential biological evaluation of this compound.
Caption: Logical workflow for the potential biological evaluation of this compound.
References
The Diverse Biological Activities of Pyridopyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridopyridazine scaffold, a fused heterocyclic system containing a pyridine and a pyridazine ring, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. This technical guide provides an in-depth overview of the core biological activities of pyridopyridazine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Pyridopyridazine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2]
Mechanism of Action: Kinase Inhibition
A primary mechanism by which pyridopyridazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1] These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers.
-
p38 MAP Kinase Inhibition: Some pyrido[2,3-d]- and pyrido[3,4-d]pyridazines have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, and its inhibition can lead to reduced inflammation and apoptosis in cancer cells.[3][4]
-
Mps1 (TTK) Kinase Inhibition: Imidazo[1,2-b]pyridazine derivatives have been discovered as selective and orally available inhibitors of Monopolar spindle 1 (Mps1) kinase, an attractive oncology target due to its high expression in cancer cells.[2][5] Mps1 is essential for the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis.[6][7] Inhibition of Mps1 leads to mitotic errors and ultimately, cancer cell death.[2][6]
-
VEGFR-2 Inhibition: Certain pyridazinone-based congeners have demonstrated remarkable inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Quantitative Data: In Vitro Anticancer Activity
The anticancer potency of various pyridopyridazine derivatives has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a common metric.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-b]pyridazine-based 27f | A549 (Lung Carcinoma) | 0.006 | [5] |
| Imidazopyridizine 27a | Various | < 9.1 | [9] |
| Pyridazino[4,5-b]indol-4-one derivative 79 | PI3Kα | 0.091 | [10] |
| Tetracyclic pyrrole[2,3-d]pyridazine-4-one 81 | IMR-32 (Neuroblastoma) | 0.07 | [10] |
| Tetracyclic pyrrole[2,3-d]pyridazine-4-one 82 | IMR-32 (Neuroblastoma) | 0.04 | [10] |
| Pyridazine derivative 5b | HCT-116 (Colon Cancer) | - (92.2% VEGFR inhibition at 10 µM) | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the pyridopyridazine derivatives to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.[12]
Signaling Pathway Visualization
Caption: Mps1 Kinase Signaling Pathway in Cancer.
Anti-inflammatory Activity
Several pyridopyridazine and pyridazinone derivatives have demonstrated potent anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[6][13][14]
Mechanism of Action: COX-1/COX-2 Inhibition
A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[6][14] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[13]
-
Selective COX-2 Inhibition: Many newly synthesized pyridazine derivatives have shown high selectivity for inhibiting COX-2 over COX-1.[6][8] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.[13] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing gastric side effects.[13]
Quantitative Data: In Vitro COX Inhibition
The inhibitory potency and selectivity of pyridopyridazine derivatives against COX enzymes are typically evaluated in vitro.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Compound 7c | - | - | Similar inhibition of COX-1 and COX-2 | [14] |
| Compound 3g | - | 43.84 | 11.51 | [8] |
| Compound 6a | - | 53.01 | - | [8] |
| Compound 3d | - | 67.23 | - | [8] |
| Celecoxib (Reference) | - | 73.53 | 11.78 | [8] |
| Indomethacin (Reference) | - | 739.2 | - | [8] |
| Compound 9a | - | 15.50 | 21.29 | [15] |
| Compound 16b | - | 16.90 | 18.63 | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and well-characterized inflammatory response, resulting in paw edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Grouping: Divide rats into groups: a control group, a standard group (e.g., indomethacin), and test groups receiving different doses of the pyridopyridazine derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[16]
Signaling Pathway Visualization
Caption: COX-2 Inflammatory Pathway.
Antimicrobial Activity
Pyridopyridazine and its derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[13][17]
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyridopyridazine derivatives are still under investigation. However, their activity is often attributed to their ability to interfere with essential microbial processes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyridazinone-based congeners IX(a-c) | S. aureus and MRSA | 0.5–128 | [8] |
| Derivative IIIa | S. pyogenes (Gram +ve) | - (Excellent activity) | [17] |
| Derivative IIIa | E. coli (Gram -ve) | - (Excellent activity) | [17] |
| Derivative IIId | - | - (Very good antifungal activity) | [17] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that inhibits visible growth.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the pyridopyridazine derivative in a 96-well plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10]
Experimental Workflow Visualization
Caption: Workflow for MIC Determination.
Other Notable Biological Activities
Beyond the core areas of oncology, inflammation, and microbiology, pyridopyridazine derivatives have shown potential in a variety of other therapeutic applications.
-
Analgesic Activity: Certain pyridopyridazinone derivatives have exhibited significant analgesic properties in preclinical models such as the "writhing syndrome" test and the hot-plate test.[1][15]
-
Antihypertensive Activity: Some substituted-pyridopyridazine derivatives have demonstrated excellent diuretic and antihypertensive activity.[1][15] The clinically approved vasodilator, Endralazine, features a pyridopyridazine core.[1]
-
Antidiabetic Activity: Pyrido[2,3-d]pyridazin-5-yl)acetic acid derivatives have been evaluated for their ability to inhibit aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[1][15]
-
Neurological Disorders: Pyridopyridazine derivatives have been investigated for the treatment of neurological disorders, with some showing potential as anticonvulsant agents.[18]
This guide highlights the significant and diverse biological activities of pyridopyridazine derivatives. The versatility of this scaffold, coupled with the potential for chemical modification, makes it a highly attractive starting point for the design and development of novel therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new and effective treatments for a wide range of diseases.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mps1 kinase regulates tumor cell viability via its novel role in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 8. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Potential Mechanisms of Action of 5,8-Dichloropyrido[2,3-d]pyridazine
Disclaimer: Direct comprehensive studies on the specific mechanism of action of 5,8-Dichloropyrido[2,3-d]pyridazine are not extensively available in public literature. This technical guide synthesizes information from research on its derivatives and the broader class of pyridazine and pyrido[2,3-d]pyrimidine compounds to infer its potential biological activities and mechanisms. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound belonging to the pyridazine family. While it primarily serves as a versatile synthetic intermediate in the development of more complex molecules, the inherent chemical scaffold of pyridazines and their fused-ring analogues, pyrido[2,3-d]pyrimidines, is associated with a wide spectrum of biological activities.[1][2][3] This guide explores the potential mechanisms of action of the this compound core, drawing insights from the pharmacological profiles of its derivatives. The primary activities associated with this scaffold include kinase inhibition, anti-inflammatory effects, and anticonvulsant properties.[4][5][6][7][8][9][10]
Potential Mechanisms of Action
The biological potential of the this compound scaffold is likely multifaceted, with the capacity to interact with various cellular targets. The primary hypothesized mechanisms of action are detailed below.
Kinase Inhibition
A significant body of research points to the pyrido[2,3-d]pyrimidine core, a close structural relative of pyrido[2,3-d]pyridazine, as a potent inhibitor of various protein kinases.[2][11] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Derivatives of the pyridopyrimidine scaffold have been shown to target several key kinases:
-
Dual-specificity tyrosine-regulated kinases (DYRK1A and DYRK1B): Inhibition of these kinases is a potential therapeutic strategy for certain cancers.[6]
-
Eukaryotic elongation factor-2 kinase (eEF-2K): This kinase is involved in protein synthesis and is a target in cancer therapy.[7]
-
Receptor-interacting protein kinase-2 (RIPK2): A key mediator in inflammatory signaling pathways.[8]
-
Threonine Tyrosine Kinase (TTK): A critical regulator of the cell cycle, making it an attractive target for anticancer drugs.[9]
-
Epidermal Growth Factor Receptor (EGFR): A well-established target in the treatment of non-small cell lung cancer.[10]
The general mechanism for kinase inhibition by these compounds involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Generalized kinase inhibitor signaling pathway.
Anti-inflammatory Activity
Derivatives of pyridazine and pyrido[2,3-d]pyridazine have demonstrated significant anti-inflammatory properties.[5][12][13] The primary mechanism appears to be the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][12] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects. Some derivatives have shown dual inhibition of both COX-1 and COX-2.[12]
Caption: COX-mediated anti-inflammatory pathway.
Anticonvulsant Activity
Several pyridazine derivatives have been synthesized and evaluated for their anticonvulsant properties.[4][14] These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[15] The proposed mechanisms of action for their anticonvulsant effects include the modulation of major inhibitory and excitatory neurotransmitter systems. Specifically, it is suggested that these compounds may enhance glycinergic and GABAergic transmission.[4] An increase in the activity of these inhibitory neurotransmitters would lead to a dampening of excessive neuronal firing, which is a hallmark of seizures.
Caption: Hypothesized anticonvulsant mechanism.
Quantitative Data from Derivatives
The following tables summarize the quantitative biological data obtained from various derivatives of the pyrido[2,3-d]pyridazine and related scaffolds.
Table 1: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | 420 | [7] |
| Pyrido[2,3-d]pyrimidin-7-one | RIPK2 | 8 | [8] |
| Pyrido[2,3-d]pyrimidin-7(8H)-one | TTK | 23 | [9] |
| Thieno[3,2-d]pyrimidine | EGFRL858R/T790M | 13 | [10] |
Table 2: Anti-inflammatory Activity of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives
| Compound | Assay | Result | Reference |
| 7c | Croton oil-induced ear edema | 82% inhibition | [12] |
Table 3: Anticonvulsant Activity of Pyridazine Derivatives
| Compound | Assay | ED50 (mg/kg) | Reference |
| 25 | MES | 6.2 - 22.0 (range for active compounds) | [4] |
| 3 | MES | 13.6 | [14] |
| 5a | MES | >100% protection at 25 mg/kg | [15] |
| 5g | PTZ | 72.2% inhibition at 25 mg/kg | [15] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research for key experiments.
Kinase Inhibition Assay (General Protocol)
-
Principle: To measure the ability of a compound to inhibit the activity of a specific kinase. This is often done using an in vitro assay that measures the phosphorylation of a substrate.
-
Methodology:
-
A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and a buffer solution.
-
The test compound (derivative of this compound) is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane and washing).
-
The amount of incorporated phosphate is quantified using a scintillation counter or by autoradiography.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated.
-
Croton Oil-Induced Ear Edema in Mice (Anti-inflammatory Assay)
-
Principle: To assess the topical anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by a chemical irritant.[12]
-
Methodology:
-
A solution of croton oil in a suitable vehicle (e.g., acetone) is prepared.
-
The test compound is dissolved in the same vehicle at different concentrations.
-
A fixed volume of the croton oil solution is applied to the inner surface of one ear of a mouse to induce inflammation.
-
The test compound solution is applied topically to the same ear, either simultaneously or shortly after the irritant. The contralateral ear receives the vehicle alone and serves as a control.
-
After a specific period (e.g., 6 hours), the mice are euthanized, and a standardized circular section is cut from both ears.
-
The ear punches are weighed, and the difference in weight between the treated and control ears is calculated as a measure of edema.
-
The percentage inhibition of edema by the test compound is calculated relative to the edema in animals treated with the irritant alone.
-
Maximal Electroshock (MES) Seizure Test (Anticonvulsant Assay)
-
Principle: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a maximal electrical stimulus.[15]
-
Methodology:
-
The test compound is administered to a group of animals (e.g., mice or rats), typically via oral or intraperitoneal injection.
-
After a predetermined time for drug absorption, a maximal electrical stimulus is delivered through corneal or ear clip electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to abolish the tonic hindlimb extension is considered a positive result.
-
The ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension, is determined by testing a range of doses.
-
Caption: General workflow for synthesis and biological evaluation.
Conclusion
While this compound is predominantly utilized as a synthetic building block, the consistent and diverse biological activities of its derivatives strongly suggest that its core scaffold possesses significant pharmacological potential. The primary mechanisms of action appear to be centered around the inhibition of protein kinases and COX enzymes, as well as the modulation of neurotransmitter systems. Further investigation into the direct biological effects of this compound and the continued exploration of its derivatives are warranted to fully elucidate their therapeutic potential in oncology, inflammation, and neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising chemical scaffold.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticonvulsant properties of new benzylpyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
Potential Therapeutic Avenues of 5,8-Dichloropyrido[2,3-d]pyridazine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[2,3-d]pyridazine scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with derivatives demonstrating a range of biological activities. While the specific therapeutic targets of 5,8-Dichloropyrido[2,3-d]pyridazine remain largely unexplored in publicly available literature, analysis of closely related analogs suggests a significant potential for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents. This technical guide consolidates the available data on a key derivative, highlighting Cyclooxygenase (COX) enzymes as a primary validated target and outlines experimental methodologies for future research and drug discovery efforts centered on this chemical moiety.
Introduction: The Pyrido[2,3-d]pyridazine Scaffold
The fusion of pyridine and pyridazine rings creates the pyrido[2,3-d]pyridazine heterocyclic system. This structure is of considerable interest to medicinal chemists due to its rigid, planar geometry and the presence of multiple nitrogen atoms which can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. While the broader class of nitrogen-containing fused heterocycles has been extensively studied, the specific therapeutic potential of the pyrido[2,3-d]pyridazine core is an area of active investigation. The subject of this whitepaper, this compound, serves as a key starting material for the synthesis of a variety of substituted analogs, enabling the exploration of its structure-activity relationships.
Identified Therapeutic Target: Cyclooxygenase (COX)
Direct protein binding studies on this compound are not extensively reported. However, research into its derivatives has provided a significant breakthrough in identifying a potential therapeutic target. A study focused on pyrido[2,3-d]pyridazine-2,8-dione derivatives, synthesized from this compound, has demonstrated potent anti-inflammatory activity.
One particular derivative, a N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-dione, was identified as a dual inhibitor of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)[1]. COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is the mechanism of action for widely used nonsteroidal anti-inflammatory drugs (NSAIDs)[1].
Quantitative Data on a Lead Derivative
The following table summarizes the reported inhibitory activity of the lead N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-dione derivative against COX-1 and COX-2.
| Compound | Target | IC50 (µM) |
| N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-dione | COX-1 | Data not specified in abstract |
| N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-dione | COX-2 | Data not specified in abstract |
Note: Specific IC50 values were not available in the abstract of the cited study. The publication indicates comparable inhibitory activities against both isoenzymes[1].
Signaling Pathway: The Arachidonic Acid Cascade
The inhibition of COX-1 and COX-2 by the pyrido[2,3-d]pyridazine derivative directly impacts the arachidonic acid signaling pathway, a critical process in the inflammatory response. A simplified diagram of this pathway is presented below.
Caption: Inhibition of COX-1/COX-2 by a pyrido[2,3-d]pyridazine derivative.
Experimental Protocols
To facilitate further research into the therapeutic potential of this compound and its analogs, the following outlines a general experimental workflow for screening and characterization.
Synthesis of Pyrido[2,3-d]pyridazine Derivatives
A generalized synthetic scheme starting from this compound is depicted below. This would be the initial step in generating a library of compounds for screening.
Caption: General workflow for the synthesis of pyrido[2,3-d]pyridazine derivatives.
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound dilutions. Include a positive control (a known COX inhibitor, e.g., celecoxib) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzymes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Future Directions and Conclusion
The pyrido[2,3-d]pyridazine scaffold holds considerable promise for the development of novel therapeutics. The identification of a dual COX-1/COX-2 inhibitor among its derivatives strongly suggests that the core structure is well-suited for targeting enzymes within the inflammatory cascade.
Future research should focus on:
-
Synthesis and screening of a broader library of this compound derivatives: This will help to establish a more comprehensive structure-activity relationship and potentially identify more potent and selective inhibitors.
-
Elucidation of the binding mode: X-ray crystallography or computational modeling studies could reveal how these compounds interact with the active site of COX enzymes, guiding the design of next-generation inhibitors.
-
Exploration of other potential targets: Given the diverse biological activities of related heterocyclic systems, it is plausible that pyrido[2,3-d]pyridazine derivatives may modulate other therapeutic targets, such as kinases or other enzymes involved in cell signaling.
References
Exploring the Structure-Activity Relationship of Dichlorinated Pyridopyridazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridopyridazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of chlorine atoms onto this heterocyclic core can significantly influence its physicochemical properties and target interactions, making dichlorinated pyridopyridazines an area of interest for drug discovery. This technical guide provides a comprehensive overview of the available structure-activity relationship (SAR) data for this class of compounds and related analogs, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows. While specific and extensive research focused exclusively on dichlorinated pyridopyridazines is limited, this guide synthesizes findings from closely related structures, such as those bearing dichlorophenyl substituents or other halogenation patterns, to infer potential SAR trends.
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative SAR data for pyridopyridazine and pyridopyrimidine derivatives with dichloro- or other halogen-substitutions, primarily focusing on their activity as kinase inhibitors. This data provides insights into how substitutions on the core scaffold affect biological activity.
| Compound ID | Core Scaffold | R1 | R2 | Target Kinase | IC50 (µM) | Reference |
| 4b | Pyrido[2,3-d]pyrimidine | -NH-C(=O)N(H)C(CH3)3 | 2,6-dichlorophenyl | PDGFr | 1.11 | [1] |
| FGFr | 0.13 | [1] | ||||
| EGFr | 0.45 | [1] | ||||
| c-src | 0.22 | [1] | ||||
| 4e | Pyrido[2,3-d]pyrimidine | -NH-C(=O)N(H)C(CH3)3 | 3,5-dimethoxyphenyl | FGFr | 0.060 | [1] |
| PDGFr | >50 | [1] | ||||
| EGFr | >50 | [1] | ||||
| c-src | >50 | [1] | ||||
| InsR | >50 | [1] | ||||
| 6c | Pyrido[2,3-d]pyrimidine | -NH-(CH2)4-N(C2H5)2 | 2,6-dichlorophenyl | PDGF-stimulated cell proliferation | 0.3 | [1] |
| 39 (analogs) | Pyrido[3,4-c]pyridazine | 3-chloro, 8-bromo | 6-aryl (via Suzuki) | HPK1 | Not specified | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of dichlorinated pyridopyridazine derivatives. The following protocols are based on established procedures for related heterocyclic compounds.
General Synthesis of Halogenated Pyrido[3,4-c]pyridazine Derivatives
A synthetic route to a trishalogenated pyridopyridazine derivative has been described, which can serve as a template for generating diverse analogs.[2][3]
-
Bromination: A suitable pyridopyridazine precursor is subjected to bromination to yield a trishalogenated derivative, such as a 3-chloro-6,8-dibromopyridopyridazine.
-
Nucleophilic Substitution: The halogenated intermediate undergoes selective nucleophilic substitutions. The reactivity at different positions can be exploited to introduce various functional groups. For instance, nitrogen nucleophiles have been shown to react selectively at the 3- and 8-positions.
-
Suzuki Arylation: The remaining halogen, typically at the 6-position, can be functionalized via a Suzuki coupling reaction to introduce a variety of aryl or heteroaryl moieties.
Kinase Inhibition Assay
The following is a general protocol for evaluating the inhibitory activity of compounds against protein kinases.
-
Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96- or 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Understanding the biological context and the experimental process is essential for interpreting SAR data. The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Figure 1: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Figure 2: General experimental workflow for SAR studies.
Conclusion
The exploration of the structure-activity relationship of dichlorinated pyridopyridazines reveals a promising, yet underexplored, area for the development of novel therapeutic agents, particularly kinase inhibitors. The available data from related compound series suggests that the dichlorophenyl moiety is a key pharmacophore for potent, broad-spectrum kinase inhibition. Further diversification of the pyridopyridazine core through strategic halogenation and subsequent functionalization presents a viable strategy for identifying next-generation inhibitors with improved potency and selectivity. The methodologies and workflows outlined in this guide provide a framework for the systematic investigation of this important chemical space.
References
Discovery of Novel Pyridopyridazine-Based Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of novel pyridopyridazine-based inhibitors, a promising class of heterocyclic compounds with a wide range of therapeutic applications. The pyridopyridazine scaffold has proven to be a versatile nucleus in medicinal chemistry, leading to the development of potent and selective inhibitors for various biological targets.[1][2] This document details the quantitative data of representative inhibitors, comprehensive experimental protocols for their synthesis and biological evaluation, and visual representations of key signaling pathways and experimental workflows.
Quantitative Inhibitor Data
The following tables summarize the in vitro potency of recently developed pyridopyridazine-based inhibitors against several key biological targets.
Table 1: Pyridopyridazine-Based Kinase Inhibitors
| Compound ID/Reference | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Cell Line |
| Compound 27f [3] | Mps1 | - | 0.70 | - |
| - | 6.0 | A549 | ||
| DS21360717 [4] | FER | 57 | - | - |
| Representative Compound[5] | p38α | Subnanomolar | - | - |
| Compound 42 [6] | PIM-1/PIM-3 | - | - | - |
| Quinazoline 3d [7] | ALK5 | - | - | - |
Table 2: Pyridopyridazine-Based Non-Kinase Inhibitors
| Compound ID/Reference | Target | IC50 (nM) | Notes |
| Compound 39 [8] | EED (PRC2) | 620 | Potent anti-proliferative activity in PC3 cells. |
| Compound 9a [9] | COX-2 | 15.50 | Better COX-2 inhibition than celecoxib (IC50 = 17.79 nM). |
| Compound 12 [9] | COX-2 | 17.10 | Comparable to celecoxib. |
| T3 & T6 [10] | MAO-B | Potent and competitive | Reversible inhibitors. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of pyridopyridazine cores and the biological evaluation of their inhibitory activity.
Chemical Synthesis Protocols
The synthesis of pyridopyridazine-based inhibitors often involves the construction of the core heterocyclic scaffold followed by functionalization. Below are representative protocols for key pyridopyridazine systems.
Protocol 2.1.1: Synthesis of Imidazo[1,2-b]pyridazine Derivatives
This protocol describes a general method for the synthesis of the imidazo[1,2-b]pyridazine scaffold, a common core in kinase inhibitors.
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-halopyridazine (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Addition of Reagents: Add an appropriate α-bromoketone (1.1 equivalents) and a mild base like sodium bicarbonate (2 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-b]pyridazine derivative.
Protocol 2.1.2: Synthesis of Pyrido-pyridazinone Derivatives
This protocol outlines a common route for the synthesis of the pyrido-pyridazinone core.
-
Starting Material Preparation: Prepare the appropriate o-acylpyridinecarboxylic acid or its ester derivative.
-
Cyclization Reaction: To a solution of the o-acylpyridinecarboxylic acid derivative (1 equivalent) in a high-boiling point solvent like ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1.2 equivalents).
-
Reaction Conditions: Reflux the reaction mixture for several hours until the starting material is consumed, as monitored by TLC.
-
Product Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the pyrido-pyridazinone product. Further purification can be achieved by recrystallization.
Biological Assay Protocols
The following protocols describe standard in vitro assays to determine the inhibitory activity of the synthesized compounds against their respective targets.
Protocol 2.2.1: p38α MAP Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ADP produced in a kinase reaction, which is correlated with kinase activity.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM. A DMSO-only control is also required.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control. Prepare a master mix containing the p38α kinase and a suitable peptide substrate in the kinase reaction buffer. Add 2 µL of this master mix to each well.
-
Kinase Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km for p38α. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8][11]
Protocol 2.2.2: FER Tyrosine Kinase Inhibition Assay (FRET-based)
This LanthaScreen® Eu Kinase Binding Assay is based on the displacement of a fluorescently labeled tracer from the kinase by an inhibitor.
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a 3X solution of FER kinase and a europium-labeled anti-tag antibody in the kinase buffer. Prepare a 3X solution of an Alexa Fluor® 647-labeled kinase tracer.
-
Assay Procedure: In a 384-well plate, add 5 µL of the test compound solution. Add 5 µL of the kinase/antibody mixture. Initiate the binding reaction by adding 5 µL of the tracer solution.
-
Incubation and Reading: Incubate the plate for 1 hour at room temperature, protected from light. Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a plate reader with excitation at ~340 nm and emission at 615 nm (europium) and 665 nm (Alexa Fluor® 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
Protocol 2.2.3: COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2.
-
Reagent Preparation: Prepare a 10X solution of the test compounds and a positive control (e.g., celecoxib) in DMSO.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, heme, and human recombinant COX-2 enzyme. Add the test inhibitor or vehicle (DMSO). Incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Add arachidonic acid (substrate) to initiate the reaction.
-
Detection: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes (Ex/Em = 535/587 nm). The fluorescence is generated by a probe that reacts with the PGG2 product.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.[12]
Protocol 2.2.4: Monoamine Oxidase-B (MAO-B) Inhibition Assay (Fluorometric)
This assay is based on the detection of H2O2, a byproduct of the MAO-B catalyzed oxidation of its substrate.
-
Compound Preparation: Dissolve and serially dilute the test inhibitors in a suitable solvent and assay buffer.
-
Reaction Setup: Add the diluted test inhibitors, an inhibitor control (e.g., selegiline), and an enzyme control to a 96-well black plate. Add the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate (e.g., tyramine) and a fluorescent probe. Add the substrate solution to all wells to start the reaction.
-
Measurement: Measure the fluorescence kinetically at 37°C for 10-40 minutes (Ex/Em = 535/587 nm).
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition and determine the IC50 value for each test compound.[10][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridopyridazine-based inhibitors and typical experimental workflows.
Signaling Pathways
Caption: The p38 MAPK signaling pathway, a key regulator of cellular responses to stress and inflammation.
Caption: The TGF-β/ALK5 signaling pathway, a critical mediator of fibrosis and cell proliferation.[1]
Experimental Workflows
Caption: A generalized workflow for the synthesis and characterization of pyridopyridazine-based inhibitors.
Caption: A typical workflow for an in vitro kinase inhibition assay to determine inhibitor potency.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8-Dichloropyrido[2,3-d]pyridazine is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of two reactive chlorine atoms allows for facile nucleophilic substitution, making it a versatile building block for the development of novel pharmaceuticals and agrochemicals. This document provides detailed protocols for a two-step synthesis of this compound, commencing from a dione precursor, pyrido[2,3-d]pyridazine-5,8-dione.
The synthetic strategy involves an initial cyclocondensation reaction to form the pyrido[2,3-d]pyridazine-5,8-dione core, followed by a deoxychlorination reaction to yield the target compound.
Application Notes
The pyrido[2,3-d]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound is a crucial starting material for the synthesis of compounds with potential applications as:
-
Anti-inflammatory Agents: The core structure is found in molecules designed as COX-1/COX-2 dual inhibitors.[1]
-
Anticancer Agents: The reactivity of the chloro-substituents allows for the introduction of various side chains to develop novel kinase inhibitors and other anticancer therapeutics.
-
Agrochemicals: The heterocyclic core can be modified to create new pesticides and herbicides.
The protocols outlined below provide a reliable method for accessing this important synthetic intermediate.
Experimental Protocols
The synthesis of this compound is presented as a two-step process.
Step 1: Synthesis of Pyrido[2,3-d]pyridazine-5,8-dione
This protocol is adapted from the synthesis of substituted pyrido[2,3-d]pyridazine-2,8-diones.[1] The synthesis begins with the reaction of a β-enamino diketone with an active methylene compound, followed by cyclocondensation with hydrazine. For the unsubstituted core, a simplified starting material can be envisioned. A plausible general route involves the cyclocondensation of a suitable pyridine-2,3-dicarboxylic acid derivative with hydrazine. A more direct and analogous approach based on the literature would be the cyclocondensation of a precursor like 2,3-pyridinedicarboxaldehyde with hydrazine hydrate.
Materials:
-
Pyridine-2,3-dicarboxylic acid anhydride (or a suitable precursor)
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Acetonitrile (MeCN)
-
Hydrochloric acid (for pH adjustment if needed)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the pyridine-2,3-dicarboxylic acid derivative (1.0 eq) in a 1:1 (v/v) mixture of ethanol and acetonitrile.
-
To this solution, add hydrazine monohydrate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 6-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product, pyrido[2,3-d]pyridazine-5,8-dione, may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure dione.
Step 2: Synthesis of this compound
This protocol for the chlorination of the dione intermediate is based on general procedures for the conversion of pyridazinones to chloropyridazines using phosphorus oxychloride (POCl₃).[2]
Materials:
-
Pyrido[2,3-d]pyridazine-5,8-dione (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
50% Sodium hydroxide (NaOH) solution or other suitable base (e.g., saturated sodium bicarbonate)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubbing system, place the pyrido[2,3-d]pyridazine-5,8-dione (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (e.g., 10-20 volumes) to the flask. POCl₃ can act as both the reagent and the solvent.[2]
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a large beaker. This is a highly exothermic process and should be done with extreme caution.
-
Neutralize the acidic solution by slowly adding a 50% NaOH solution or saturated sodium bicarbonate solution until the pH is greater than 8.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reactants and Conditions for the Synthesis of Pyrido[2,3-d]pyridazine-5,8-dione (Step 1)
| Reactant/Reagent | Molar Eq. | Solvent | Temperature | Reaction Time | Typical Yield |
| Pyridine-2,3-dicarboxylic acid derivative | 1.0 | EtOH/MeCN (1:1) | Reflux | 6-16 h | 60-90% |
| Hydrazine monohydrate | 1.1 |
Table 2: Summary of Reactants and Conditions for the Synthesis of this compound (Step 2)
| Reactant/Reagent | Molar Eq. / Volume | Solvent | Temperature | Reaction Time | Typical Yield |
| Pyrido[2,3-d]pyridazine-5,8-dione | 1.0 | POCl₃ (excess) | Reflux (~105-110°C) | 4-6 h | 70-95% |
| Phosphorus oxychloride (POCl₃) | Excess (10-20 vol) | - |
Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the precursor, pyrido[2,3-d]pyridazine-5,8-dione, followed by a chlorination reaction.
Experimental Protocols
Step 1: Synthesis of Pyrido[2,3-d]pyridazine-5,8-dione
This procedure outlines the synthesis of the key intermediate, pyrido[2,3-d]pyridazine-5,8-dione, from 2,3-pyridinedicarboxylic acid and hydrazine hydrate.
Materials:
-
2,3-Pyridinedicarboxylic acid
-
Hydrazine hydrate (80% solution)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,3-pyridinedicarboxylic acid (1 equivalent) in deionized water.
-
Addition of Hydrazine: To this suspension, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath.
-
Acidification: Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. This will cause the product to precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the resulting solid, pyrido[2,3-d]pyridazine-5,8-dione, under vacuum to a constant weight.
Step 2: Synthesis of this compound
This protocol details the chlorination of pyrido[2,3-d]pyridazine-5,8-dione using phosphorus oxychloride (POCl₃) to yield the final product.[1][2]
Materials:
-
Pyrido[2,3-d]pyridazine-5,8-dione
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place pyrido[2,3-d]pyridazine-5,8-dione (1 equivalent).
-
Addition of POCl₃: Carefully add an excess of phosphorus oxychloride (at least 5 equivalents) to the flask. The reaction can be run neat or with a high-boiling inert solvent. For a more controlled reaction, equimolar POCl₃ in the presence of a base like pyridine can be used under sealed-tube conditions.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Quenching: Slowly and cautiously pour the cooled reaction residue onto crushed ice with stirring. This is a highly exothermic reaction and should be performed with extreme care in an ice-water bath.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volume of aqueous layer).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.
Data Presentation
| Parameter | Pyrido[2,3-d]pyridazine-5,8-dione | This compound |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₃Cl₂N₃ |
| Molecular Weight | 163.13 g/mol | 200.02 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Melting Point | >300 °C (decomposes) | ~175-180 °C |
| Purity (Typical) | >95% | >98% |
| Yield (Typical) | 70-85% | 60-75% |
Note: The melting point and yield are typical values and may vary depending on the reaction scale and purification efficiency.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Chlorination of Dihydropyrido[2,3-d]pyridazine-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chlorination of dihydropyrido[2,3-d]pyridazine-5,8-dione to synthesize 5,8-dichloropyrido[2,3-d]pyridazine. This chlorinated heterocyclic compound serves as a crucial intermediate in the development of novel therapeutics, particularly in the field of oncology.
Introduction
The pyrido[2,3-d]pyridazine scaffold is a "privileged" structure in medicinal chemistry, known for its diverse biological activities. The introduction of chlorine atoms at the 5 and 8 positions significantly enhances the molecule's utility as a synthetic intermediate. The chloro groups act as versatile handles for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR) and develop potent and selective drug candidates.
Derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold have shown significant promise as inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and the mammalian Target of Rapamycin (mTOR).[1][2][3] Therefore, this compound is a key building block for the synthesis of targeted cancer therapies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 703-33-3 |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Molecular Weight | 200.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 169 °C |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 2,3-pyridinedicarboxylic acid. The first step involves the formation of the dihydropyrido[2,3-d]pyridazine-5,8-dione ring system, which is subsequently chlorinated.
Protocol 1: Synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione
This protocol outlines the synthesis of the precursor required for the chlorination reaction.[4]
Materials:
-
2,3-Pyridinedicarboxylic acid
-
Hydrazine hydrate
-
Anhydrous solvent (e.g., ethanol, n-butanol)
Procedure:
-
A mixture of 2,3-pyridinedicarboxylic acid and hydrazine hydrate in an anhydrous solvent is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product, 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione, is collected by filtration.
-
The crude product is washed with a suitable solvent and dried under vacuum.
Protocol 2: Chlorination of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione
This protocol describes the conversion of the dione to the desired dichloro-derivative using phosphorus oxychloride.[4][5]
Materials:
-
6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or other suitable organic solvent
Procedure:
-
To a stirred suspension of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione in an excess of phosphorus oxychloride, a catalytic amount of pyridine can be added.
-
The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.
-
After completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cooled in an ice bath and carefully quenched by the slow addition of ice-water.
-
The acidic solution is neutralized with a saturated sodium bicarbonate solution until a precipitate forms.
-
The solid product, this compound, is collected by filtration, washed with water, and dried.
-
Alternatively, the product can be extracted with an organic solvent like dichloromethane, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the pure product.
Table 2: Summary of Chlorination Reaction Conditions
| Parameter | Condition | Reference |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [4][5] |
| Base (optional) | Pyridine | [4] |
| Reaction Temperature | Reflux | [4] |
| Work-up | Quenching with ice-water, neutralization | [4][5] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential mechanism of action via kinase inhibition.
Applications in Drug Development
The chlorinated pyrido[2,3-d]pyridazine core is a versatile starting material for the synthesis of a library of compounds to be screened for various biological activities. The primary application lies in the development of kinase inhibitors for cancer therapy.
-
EGFR Inhibitors: The pyrido[2,3-d]pyrimidine scaffold, an analog of the pyridazine counterpart, has been successfully utilized to develop potent inhibitors of EGFR, including mutant forms that confer resistance to first-generation therapies in non-small cell lung cancer.[6][7]
-
CDK Inhibitors: Derivatives of this heterocyclic system have also been investigated as inhibitors of cyclin-dependent kinases, which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.[1]
-
mTOR Inhibitors: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer. Pyrido[2,3-d]pyrimidine derivatives have been explored as inhibitors of mTOR, a key protein in this pathway.[3]
The synthesis of this compound opens up avenues for the development of novel, potent, and selective kinase inhibitors that can be further evaluated as potential drug candidates. The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of analogs for SAR studies. This allows for the fine-tuning of the molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jiehuapharma.com [jiehuapharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 5,8-Dichloropyrido[2,3-d]pyridazine by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 5,8-Dichloropyrido[2,3-d]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary purification technique described is silica gel column chromatography, a widely adopted method for the separation of moderately polar organic compounds. An alternative recrystallization protocol is also presented. Furthermore, this note outlines standard procedures for assessing the purity of the final product using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a bicyclic heteroaromatic compound containing nitrogen atoms, which is a common structural motif in pharmacologically active molecules. The purity of such compounds is of paramount importance for their use in research and development, as impurities can lead to ambiguous biological data and undesirable side effects. This application note details a robust and reproducible method for the purification of this compound from a crude reaction mixture using silica gel column chromatography.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is provided in Table 1. This information is crucial for selecting appropriate solvents and handling procedures.
| Property | Value |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Molecular Weight | 200.03 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 168-172 °C |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexane. |
| CAS Number | 703-33-3 |
Purification Methodologies
The primary recommended method for the purification of this compound is silica gel column chromatography. For compounds with a higher initial purity or different impurity profiles, recrystallization can be an effective alternative or a subsequent polishing step.
Silica Gel Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The parameters may be scaled accordingly.
2.1.1. Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM) (ACS grade)
-
Methanol (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass chromatography column (40-60 mm diameter)
-
Fraction collection tubes
-
Rotary evaporator
2.1.2. Experimental Procedure
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system of hexane and ethyl acetate (e.g., starting with a 4:1 ratio).
-
Visualize the spots under UV light (254 nm).
-
The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.3, and is well-separated from impurities.
-
-
Column Preparation (Slurry Method):
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity, and then gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) through it until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry loading method.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. A suggested gradient is provided in Table 2.
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Table 2: Representative Gradient Elution for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Volume |
| 1 | 95 | 5 | 2 column volumes |
| 2 | 90 | 10 | 5 column volumes |
| 3 | 80 | 20 | 5 column volumes |
| 4 | 70 | 30 | 5 column volumes |
Note: The optimal gradient may vary depending on the specific impurity profile of the crude material and should be optimized based on initial TLC analysis.
Recrystallization Protocol
Recrystallization is a suitable method if the crude material is of relatively high purity.
2.2.1. Materials and Reagents
-
Crude this compound
-
Ethanol
-
Acetone
-
Deionized water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter paper
2.2.2. Experimental Procedure
-
Solvent Selection:
-
In a small test tube, test the solubility of the crude material in different solvents (e.g., ethanol, acetone, or a mixture). The ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is a good starting point.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the compound just dissolves completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of a compound.[1]
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic acid (TFA)B: Acetonitrile with 0.1% TFA |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in acetonitrile/water (1:1) |
The purity is determined by the peak area percentage of the main component in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess for the presence of impurities. The spectra of dichloropyrazine isomers show that the substitution pattern significantly influences the chemical shifts, providing a reliable method for structural elucidation.[2]
-
¹H NMR: The proton NMR spectrum should show the expected signals for the aromatic protons of the pyridopyridazine core, with integrations corresponding to the number of protons.
-
¹³C NMR: The carbon NMR spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule.
The absence of significant unassignable peaks in both spectra is an indicator of high purity.
Workflow and Logic Diagrams
The following diagrams illustrate the purification and analysis workflow.
Caption: Workflow for the purification of this compound.
Caption: Purity analysis workflow for this compound.
Conclusion
The protocols described in this application note provide a comprehensive guide for the purification and purity assessment of this compound. Adherence to these methods will enable researchers, scientists, and drug development professionals to obtain high-purity material essential for reliable and reproducible scientific outcomes. The provided workflows offer a clear and logical path for executing these procedures effectively.
References
Application Notes and Protocols for 5,8-Dichloropyrido[2,3-d]pyridazine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridopyrimidine and pyridazine scaffolds are recognized as privileged structures in medicinal chemistry for the development of kinase inhibitors. 5,8-Dichloropyrido[2,3-d]pyridazine is a heterocyclic compound belonging to this class and represents a potential core structure for the design of novel kinase inhibitors. Its chemical structure features key hydrogen bond acceptors and a scaffold amenable to substitution for optimizing potency and selectivity against various kinase targets. While specific inhibitory data for this compound against a panel of kinases is not extensively available in the public domain, this document provides a comprehensive guide to its potential applications, along with detailed protocols for its evaluation as a kinase inhibitor based on established methodologies for related compounds.
Chemical Properties
| Property | Value |
| CAS Number | 703-33-3 |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Molecular Weight | 200.03 g/mol |
| Melting Point | 169 °C |
| Boiling Point | 419.5±40.0 °C (Predicted) |
| Density | 1.573±0.06 g/cm³ (Predicted) |
Representative Kinase Inhibition Data of Structurally Related Compounds
Due to the limited public availability of specific kinase inhibition data for this compound, the following tables present data for structurally related pyrido[2,3-d]pyrimidine and pyridazine derivatives to illustrate the potential of this scaffold. These compounds have shown inhibitory activity against various kinases, suggesting that this compound could serve as a valuable starting point for the development of potent and selective kinase inhibitors.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Various Kinases
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| PD180970 | Bcr-Abl | 2.5 | [1] |
| PD173955 | Bcr-Abl | 2.5 | [1] |
| PD166326 | Bcr-Abl | 0.3 | [1] |
| Compound 5o | TTK | 23 | [2][3] |
| Compound 7x | CDK4 | 3.87 | [4] |
| Compound 4 | PIM-1 | 11.4 | [5] |
| Compound 10 | PIM-1 | 17.2 | [5] |
| Compound 5a | VEGFR-2 | 217 | [6][7] |
| Compound 5e | VEGFR-2 | 124 | [6][7] |
| Compound 5a | HER-2 | 168 | [6][7] |
| Compound 5e | HER-2 | 77 | [6][7] |
Table 2: Antiproliferative Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | MCF-7 | 0.57 | [5] |
| Compound 11 | MCF-7 | 1.31 | [5] |
| Compound 11 | HepG2 | 0.99 | [5] |
| Compound 4 | HepG2 | 1.13 | [5] |
| Compound 5a | MCF-7 | 1.77 | [6][7] |
| Compound 5e | MCF-7 | 1.39 | [6][7] |
| Compound 5a | HepG2 | 2.71 | [6][7] |
Signaling Pathways
The following diagram illustrates a generalized signaling pathway that can be targeted by kinase inhibitors. Many pyridopyrimidine and pyridazine derivatives have been shown to inhibit kinases within these cascades, such as the JAK/STAT, MAPK, and PI3K/AKT pathways.
Caption: Generalized Kinase Signaling Pathway.
Experimental Protocols
The following are detailed, generalized protocols for performing in vitro and cellular kinase assays. These can be adapted to evaluate the inhibitory activity of this compound against specific kinases of interest.
Synthesis of this compound
A general method for the synthesis of pyridopyridazinones involves the cyclization of o-acylpyridinecarboxylic acids or their derivatives with hydrazine.[8] A more specific synthesis for this compound would involve the reaction of a suitably substituted pyridine precursor with a hydrazine-containing reagent, followed by chlorination. A detailed, step-by-step protocol for the specific synthesis of this compound would require access to proprietary or more specialized chemical literature.
In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol is designed to measure the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., VEGFR-2, JAK2, PIM-1)
-
Kinase-specific substrate peptide
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a mixture containing the substrate and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: In Vitro Kinase Assay Workflow.
Cellular Kinase Phosphorylation Assay
This protocol measures the inhibition of kinase activity within intact cells by quantifying the phosphorylation of a downstream substrate.
Materials:
-
Human cell line expressing the kinase of interest (e.g., HEK293T, U2OS)
-
Cell culture medium and supplements
-
This compound
-
Stimulating ligand (if required for kinase activation)
-
Lysis buffer
-
Antibodies: primary antibody against the phosphorylated substrate and a secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
ELISA plates or Western blotting equipment
-
Plate reader or imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with a specific ligand to activate the kinase pathway.
-
-
Cell Lysis:
-
Remove the culture medium and lyse the cells with lysis buffer.
-
-
Detection of Substrate Phosphorylation (ELISA-based):
-
Transfer the cell lysates to an ELISA plate coated with a capture antibody for the total substrate.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Add a labeled secondary antibody.
-
Add a substrate for the enzyme conjugated to the secondary antibody and measure the resulting signal (e.g., absorbance, fluorescence).
-
-
Data Analysis: Determine the concentration of the inhibitor that reduces the phosphorylation signal by 50% (IC₅₀).
Caption: Cellular Kinase Assay Logic.
This compound presents a promising scaffold for the development of novel kinase inhibitors. While direct inhibitory data for this specific compound is limited, the broader class of pyridopyrimidines and pyridazines has demonstrated significant potential in targeting various kinases implicated in disease. The protocols and data presented in this document provide a comprehensive framework for researchers to synthesize, evaluate, and characterize the inhibitory activity of this compound and its derivatives, thereby facilitating the discovery of new therapeutic agents.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
Application Notes and Protocols: The Use of 5,8-Dichloropyrido[2,3-d]pyridazine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,8-Dichloropyrido[2,3-d]pyridazine is a versatile heterocyclic building block that serves as a crucial starting material for the synthesis of a wide array of biologically active compounds. Its unique fused ring system, combining both pyridine and pyridazine moieties, provides a rigid scaffold amenable to functionalization at the chloro-substituted positions. This allows for the generation of diverse chemical libraries for screening against various therapeutic targets. Derivatives of the pyrido[2,3-d]pyridazine core have demonstrated significant potential in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. These activities stem from the ability of these compounds to interact with key biological targets such as cyclooxygenase (COX) enzymes and various protein kinases.
Synthetic Applications
The primary utility of this compound in medicinal chemistry lies in its reactivity towards nucleophilic substitution. The two chlorine atoms can be selectively or sequentially displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse pharmacophores and modulate the physicochemical and biological properties of the resulting molecules.
A common synthetic strategy involves the initial selective hydrolysis of one of the chloro groups to introduce a hydroxyl or keto functionality, followed by the substitution of the remaining chlorine atom. This approach has been successfully employed in the synthesis of novel anticonvulsant and anti-inflammatory agents.
Experimental Workflow for Synthesis of Bioactive Derivatives
Caption: Synthetic workflow for 5-substituted pyrido[2,3-d]pyridazin-8(7H)-ones.
Biological Applications and Data
Derivatives of this compound have shown promise in several therapeutic areas. Below are summaries of key findings and associated quantitative data.
Anticonvulsant Activity
A series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties using standard preclinical models.[1]
Table 1: Anticonvulsant Activity of 5-Substituted Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives [1]
| Compound | Maximal Electroshock (MES) Test (% Protection) | Subcutaneous Pentylenetetrazole (scPTZ) Test (% Protection) |
| 5a | 100 | 57.4 |
| 5b | 100 | 47.7 |
| 5g | - | 72.2 |
| Phenytoin (Standard) | 100 | - |
| Diazepam (Standard) | - | 100 |
Data represents the percentage of animals protected from seizures.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been assessed through their ability to inhibit protein denaturation, a hallmark of inflammation.[1] Additionally, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives have been identified as dual inhibitors of COX-1 and COX-2.[2]
Table 2: In Vitro Anti-inflammatory Activity by BSA Denaturation Method [1]
| Compound | % Inhibition of Denaturation |
| 5b | 88.77 |
| 5c | 89.33 |
| 5e | 81.40 |
| Indomethacin (Standard) | 92.15 |
Table 3: In Vivo Anti-inflammatory and In Vitro COX Inhibition Data for Pyrido[2,3-d]pyridazine-2,8-dione Derivatives [2]
| Compound | Ear Edema Inhibition (%) | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) |
| 7c | 82 | 1.5 | 1.2 |
| Indomethacin (Standard) | 90 | 0.2 | 2.5 |
Anticancer Activity
Structurally related pyrido[2,3-d]pyrimidine derivatives, which can be conceptually derived from pyridazine precursors, have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. One such target is the PIM-1 kinase.[3][4]
Table 4: Cytotoxicity and PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [3][4]
| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | PIM-1 Kinase IC₅₀ (nM) |
| 4 | 0.57 | 1.13 | 11.4 |
| 10 | - | - | 17.2 |
| 11 | 1.31 | 0.99 | - |
| Staurosporine (Standard) | 6.76 | 5.07 | 16.7 |
Signaling Pathways
The biological effects of these compounds are mediated through their interaction with specific signaling pathways. For instance, the anticancer activity of certain derivatives is achieved by inhibiting the PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.
PIM-1 Kinase Signaling Pathway
Caption: Inhibition of the PIM-1 kinase signaling pathway by a pyrido[2,3-d]pyrimidine derivative.
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives[1]
-
Synthesis of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one: this compound is heated with dilute hydrochloric acid (1%). The resulting product, 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, is isolated by filtration.
-
Synthesis of 5-Substituted Derivatives: A mixture of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one and a secondary amine in polyethylene glycol-400 (PEG-400) is heated at 120-140°C in an oil bath.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, dried, and recrystallized from an appropriate solvent to afford the pure product.
In Vitro Anti-inflammatory Activity Assay (BSA Denaturation Method)[1]
-
Preparation of Solutions: A solution of bovine serum albumin (BSA) is prepared in Tris buffer saline. Test compounds and a standard drug (Indomethacin) are prepared in a suitable solvent.
-
Assay Procedure: The reaction mixture consists of the BSA solution and the test compound solution. The mixture is incubated at 37°C for 20 minutes followed by heating at 70°C for 10 minutes.
-
Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control.
PIM-1 Kinase Inhibition Assay[3][4]
Note: The specific details of the PIM-1 kinase inhibition assay were not fully described in the provided search results. A general protocol for a kinase inhibition assay is provided below.
-
Assay Components: The assay typically includes the PIM-1 kinase enzyme, a substrate peptide, ATP, and the test compound.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in an appropriate buffer. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. jocpr.com [jocpr.com]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,8-Dichloropyrido[2,3-d]pyridazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8-Dichloropyrido[2,3-d]pyridazine is a versatile heterocyclic scaffold that serves as a crucial starting material and key intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the presence of two reactive chlorine atoms and a nitrogen-rich core, make it an attractive building block for the development of novel therapeutic agents. The pyridopyridazine nucleus is structurally related to phthalazines and purines, which are well-established pharmacophores in medicinal chemistry. This relationship has spurred significant interest in exploring the therapeutic potential of its derivatives.
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[1] A significant area of application for this scaffold is in the discovery of kinase inhibitors, which are at the forefront of targeted cancer therapy. The pyrido[2,3-d]pyrimidine core, which can be synthesized from this compound, is a recognized "privileged structure" for targeting various kinases, including tyrosine kinases, cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs).[2][3][4]
These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its role in the synthesis of kinase inhibitors and other bioactive compounds. Detailed experimental protocols for the manipulation of this scaffold are also presented to aid researchers in their drug development endeavors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂N₃ | [5] |
| Molecular Weight | 200.02 g/mol | [5] |
| CAS Number | 703-33-3 | [6] |
| Appearance | Solid | [7] |
| Melting Point | 169 °C | [7] |
| Boiling Point (Predicted) | 419.5 ± 40.0 °C | [7] |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ | [7] |
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of more complex, biologically active molecules. The two chlorine atoms at the 5 and 8 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the exploration of structure-activity relationships (SAR).
Synthesis of Kinase Inhibitors
The pyrido[2,3-d]pyrimidine scaffold, accessible from this compound, is a cornerstone in the design of kinase inhibitors.[3] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding pocket of many kinases can be effectively targeted by small molecules that mimic the purine core of ATP. The pyridopyrimidine scaffold serves as an excellent bioisostere for purine, providing a foundation for the development of potent and selective kinase inhibitors.
Derivatives of this scaffold have been shown to inhibit a range of kinases, including:
-
Tyrosine Kinases: Such as EGFR, FGFR, and c-Src.[8]
-
Cyclin-Dependent Kinases (CDKs): Including CDK4/6.[8]
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in inflammatory signaling pathways.[9]
-
PIM-1 Kinase: A serine/threonine kinase implicated in cell survival and proliferation.[10]
The general strategy for synthesizing kinase inhibitors from this compound involves the sequential or one-pot substitution of the chlorine atoms with various amines, alcohols, or other nucleophiles to generate a library of diverse compounds for biological screening.
Synthesis of Anti-inflammatory Agents
Derivatives of the pyrido[2,3-d]pyridazine core have also been investigated as anti-inflammatory agents. A notable example is the development of dual cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors.[11] By modifying the core structure, researchers have been able to create compounds with potent anti-inflammatory activity, as demonstrated in preclinical models of inflammation.[11]
Synthesis of Anticonvulsant Agents
The pyridazine nucleus is present in several centrally active compounds. Research has shown that derivatives of this compound can be modified to produce compounds with significant anticonvulsant activity.[2][12] These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models.[12]
Experimental Protocols
The following protocols describe the synthesis of key intermediates and derivatives from this compound.
Protocol 1: Synthesis of this compound (3)
This protocol describes the synthesis of the title compound from 2,3-pyridinedicarboxylic acid.
Workflow Diagram:
Caption: Synthetic route to this compound.
Materials:
-
2,3-Pyridinedicarboxylic acid
-
Acetic anhydride
-
Hydrazine hydrate
-
Phosphorous oxychloride (POCl₃)
-
Pyridine
-
Appropriate solvents (e.g., ethanol, water)
Procedure:
-
Dehydration: 2,3-Pyridinedicarboxylic acid is dehydrated using acetic anhydride to yield Furo[3,4-b]pyridine-5,7-dione (1).[2]
-
Ring Formation: Compound (1) is treated with hydrazine hydrate to form 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione (2).[2]
-
Chlorination: A mixture of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione (2) (0.399 mol) and phosphorous oxychloride (1.95 mol) is reacted in the presence of pyridine (0.8 mol) to yield the crude product.[2]
-
Purification: The crude product is isolated by filtration and can be further purified by recrystallization from a suitable solvent to give this compound (3).[2]
Protocol 2: Synthesis of 5-Substituted-pyrido[2,3-d]pyridazin-8(7H)-one Derivatives
This protocol outlines the synthesis of mono-substituted derivatives, which are valuable intermediates for further functionalization.
Workflow Diagram:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jocpr.com [jocpr.com]
- 3. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. This compound | C7H3Cl2N3 | CID 279915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CAS:703-33-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. Synthesis of Arylpyridazines as Inhibitors of p38αMAPK [otavachemicals.com]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. upcommons.upc.edu [upcommons.upc.edu]
Application Notes and Protocols for Developing Kinase Assays for 5,8-Dichloropyrido[2,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The pyridopyridazine scaffold has emerged as a promising privileged structure in the design of kinase inhibitors.[1] This document provides detailed application notes and experimental protocols for the development of kinase assays for a novel compound, 5,8-Dichloropyrido[2,3-d]pyridazine, a member of this chemical class.
These protocols are designed to enable researchers to screen this compound against a panel of kinases to identify potential targets and to characterize its inhibitory activity through the determination of key quantitative parameters such as IC50 values. The methodologies described herein are industry-standard assays, including luminescence-based, radiometric, and fluorescence-based techniques, each offering distinct advantages in sensitivity, throughput, and mode of detection.
Hypothetical Kinase Inhibition by this compound
The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase plays a crucial role in transmitting a signal from a cell surface receptor to a downstream effector protein, ultimately leading to a cellular response. This compound is depicted as an inhibitor that blocks the kinase's activity, thereby disrupting the signaling cascade.
Caption: Hypothetical signaling pathway showing kinase inhibition.
Data Presentation: Quantitative Analysis of Kinase Inhibition
Effective evaluation of a potential kinase inhibitor requires robust quantitative data. The following tables provide templates for summarizing the results obtained from the described kinase assays.
Table 1: IC50 Values for this compound Against a Panel of Kinases
| Kinase Target | Assay Type | IC50 (nM) |
| Kinase A | Kinase-Glo™ | 50 |
| Kinase B | Radiometric | 75 |
| Kinase C | TR-FRET | 120 |
| Kinase D | Kinase-Glo™ | >10,000 |
Table 2: Assay Performance Metrics
| Assay Type | Z'-factor | Signal to Background (S/B) |
| Kinase-Glo™ | 0.85 | 150 |
| Radiometric | 0.78 | 20 |
| TR-FRET | 0.82 | 10 |
Experimental Protocols
Herein, we provide detailed protocols for three widely used kinase assay formats. It is crucial to optimize buffer conditions, enzyme and substrate concentrations, and incubation times for each specific kinase being investigated.[2]
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo™)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction solution.[3][4] A decrease in ATP corresponds to higher kinase activity. The luminescent signal is inversely proportional to kinase activity.[4][5]
Caption: Workflow for a luminescence-based kinase assay.
-
Prepare Reagents:
-
Kinase Reaction Buffer: e.g., 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Kinase: Dilute to the desired concentration in Kinase Reaction Buffer.
-
Substrate: Dilute to the desired concentration in Kinase Reaction Buffer.
-
ATP Solution: Prepare at a concentration at or near the Km for the specific kinase.
-
This compound: Prepare a stock solution in DMSO and create a serial dilution.
-
Kinase-Glo™ Reagent: Prepare according to the manufacturer's instructions.[3]
-
-
Assay Procedure (96- or 384-well plate format):
-
To each well, add the kinase and substrate in the reaction buffer.
-
Add the this compound dilution series or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect remaining ATP by adding a volume of Kinase-Glo™ Reagent equal to the reaction volume in the well.[4]
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Radiometric Kinase Assay
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a peptide or protein substrate.[6][7]
Caption: Workflow for a radiometric filter-binding kinase assay.[6]
-
Prepare Reagents:
-
Kinase Reaction Buffer: As described in Protocol 1.
-
Kinase and Substrate: Dilute as needed. The substrate should be a peptide that can be captured on phosphocellulose paper.[8]
-
ATP Solution: Mix unlabeled ATP with [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be at or near the Km of the kinase.[8]
-
Inhibitor: Prepare a dilution series of this compound in DMSO.
-
Stop Solution: e.g., 75 mM phosphoric acid.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the kinase, substrate, and inhibitor/DMSO in the reaction buffer.
-
Initiate the reaction by adding the radiolabeled ATP solution.
-
Incubate at 30°C for a specified time.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound radiolabeled ATP.[6]
-
Dry the filter mat.
-
Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.[6]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are homogeneous assays that are well-suited for high-throughput screening.[9] They typically involve a europium or terbium chelate-labeled antibody that recognizes a phosphorylated substrate, and a fluorescently labeled substrate (e.g., with GFP or another acceptor fluorophore).[10]
Caption: Workflow for a TR-FRET kinase assay.
-
Prepare Reagents:
-
Kinase Reaction Buffer.
-
Kinase.
-
Fluorescently Labeled Substrate: A substrate (peptide or protein) labeled with an acceptor fluorophore (e.g., fluorescein, GFP).
-
ATP Solution.
-
Inhibitor: Dilution series of this compound.
-
Detection Reagent: A lanthanide-labeled (e.g., Terbium) antibody that specifically recognizes the phosphorylated form of the substrate.
-
-
Assay Procedure:
-
In a suitable microplate (e.g., low-volume, black 384-well), combine the kinase, fluorescently labeled substrate, and the inhibitor/DMSO in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Add the detection reagent (lanthanide-labeled antibody) to the wells.
-
Incubate for 60-120 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader, exciting the donor (e.g., at ~340 nm) and measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Troubleshooting and Considerations
-
Compound Interference: For fluorescence or luminescence-based assays, it is essential to screen for compounds that may autofluoresce or inhibit the reporter enzyme (e.g., luciferase), respectively.[6][7]
-
Enzyme Quality: The purity and activity of the kinase preparation are critical for obtaining reliable and reproducible results.[7]
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and is at a level that does not significantly impact kinase activity.[2]
-
Cell-Based Assays: While biochemical assays are crucial for initial screening and characterization, it is important to progress promising compounds to cell-based assays to evaluate their efficacy in a more physiologically relevant context.[11] These assays can measure the inhibition of substrate phosphorylation within intact cells or assess downstream cellular effects like proliferation.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.kr]
- 4. promega.com [promega.com]
- 5. ebiotrade.com [ebiotrade.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. reactionbiology.com [reactionbiology.com]
Cell-Based Assay Protocols for Pyridopyridazine Compounds: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of pyridopyridazine compounds, a class of heterocyclic molecules with significant potential in oncology and other therapeutic areas. The following sections offer step-by-step methodologies for assessing cell viability, apoptosis, and cell cycle progression, along with protocols for investigating the impact of these compounds on key signaling pathways.
Data Presentation: Quantitative Analysis of Pyridopyridazine Compound Activity
The following tables summarize the anti-proliferative and pro-apoptotic effects of representative pyridopyridazine and related derivatives in various cancer cell lines.
Table 1: Anti-proliferative Activity (IC50) of Pyridopyridazine and Related Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridopyridazine & Pyridazine Derivatives | |||
| SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | [1] |
| H69AR (Lung) | 3.16 ± 0.8 | [1] | |
| PC-3 (Prostate) | 4.2 ± 0.2 | [1] | |
| Pyridazine 11l | T-47D (Breast) | 1.30 ± 0.04 | [2] |
| MDA-MB-231 (Breast) | 1.30 ± 0.04 | [2] | |
| Pyridazine 11m | T-47D (Breast) | 0.43 ± 0.01 | [2] |
| MDA-MB-231 (Breast) | 0.99 ± 0.03 | [2] | |
| Pyr-1 (Pyridazinone) | A-549 (Lung) | 0.08 ± 0.01 | [3] |
| HL-60 (Leukemia) | 0.08 ± 0.01 | [3] | |
| MDA-MB-231 (Breast) | 0.06 ± 0.01 | [3] | |
| Related Heterocyclic Compounds | |||
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast) | 0.57 | [4] |
| HepG2 (Liver) | 1.13 | [4] | |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast) | 1.31 | [4] |
| HepG2 (Liver) | 0.99 | [4] | |
| 1H-pyrrolo[3,2-c]pyridine 10t | HeLa (Cervical) | 0.12 | [5] |
| SGC-7901 (Gastric) | 0.15 | [5] | |
| MCF-7 (Breast) | 0.21 | [5] |
Table 2: Apoptosis Induction by Pyridopyridazine Derivatives
| Compound ID | Cancer Cell Line | Treatment Concentration | % Apoptotic Cells (Early + Late) | Reference |
| SPP10 | MCF-7 (Breast) | IC50 | 88.0 | [1] |
| H69AR (Lung) | IC50 | 86.8 | [1] | |
| PC-3 (Prostate) | IC50 | 86.7 | [1] | |
| Pyridazine 11l | T-47D (Breast) | IC50 | 33.59 | [2] |
| Pyridazine 11m | T-47D (Breast) | IC50 | 21.7 | [2] |
| PPD-1 | A549 (Lung) | Not Specified | 10.06 | [6] |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast) | IC50 | 36.14 | [4] |
Table 3: Effect of Pyridazine Derivatives on Cell Cycle Distribution
| Compound ID | Cancer Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference | | :--- | :--- | :--- | :--- | :--- | | Control (Untreated) | T-47D (Breast) | 68.4 | 23.1 | 8.5 |[2] | | Pyridazine 11l | T-47D (Breast) | 29.7 | 25.5 | 44.8 |[2] | | Pyridazine 11m | T-47D (Breast) | 35.2 | 21.3 | 43.5 |[2] | | Control (Untreated) | A549 (Lung) | - | - | - |[6] | | PPD-1 | A549 (Lung) | Increase in Sub-G1 and G2/M arrest observed |[6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key cell-based assays.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Pyridopyridazine compounds (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridopyridazine compounds in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C and 5% CO₂ until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO or other solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyridopyridazine compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁵ to 5 x 10⁵ cells per well in 2 mL of complete growth medium in a 6-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with the desired concentrations of pyridopyridazine compounds for the indicated time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the trypsinized cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Four populations of cells can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in a cell.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyridopyridazine compounds
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 5 x 10⁵ cells per well in 2 mL of complete growth medium in a 6-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat cells with the desired concentrations of pyridopyridazine compounds for the indicated time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.
-
Caption: Workflow for propidium iodide cell cycle analysis.
Signaling Pathway Analysis (Western Blotting)
Principle: Western blotting is used to detect specific proteins in a cell lysate. By using antibodies that recognize total and phosphorylated forms of key signaling proteins, the effect of pyridopyridazine compounds on these pathways can be determined.
A. MAPK Pathway Analysis (p-ERK, p-p38)
Protocol:
-
Cell Culture, Treatment, and Lysis:
-
Seed cells and treat with pyridopyridazine compounds as described for other assays.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-p38 (Thr180/Tyr182), and total p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize phosphorylated protein levels to total protein levels.
-
Caption: Simplified MAPK signaling pathway.
B. PI3K/Akt/mTOR Pathway Analysis (p-Akt, p-mTOR, p-p70S6K)
Protocol:
-
Follow the general Western blotting protocol as described for the MAPK pathway.
-
Use primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-p70S6K (Thr389), and total p70S6K.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
C. STAT3 Pathway Analysis (p-STAT3)
Protocol:
-
Follow the general Western blotting protocol.
-
Use primary antibodies against p-STAT3 (Tyr705) and total STAT3.
Caption: Simplified STAT3 signaling pathway.
These protocols provide a robust framework for the initial characterization of novel pyridopyridazine compounds. Researchers can adapt these methods to suit their specific cell lines and experimental conditions. The provided data and visualizations serve as a guide for interpreting experimental outcomes and understanding the molecular mechanisms underlying the biological activity of this promising class of compounds.
References
- 1. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of 5,8-Dichloropyrido[2,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the spectroscopic characterization of 5,8-Dichloropyrido[2,3-d]pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the synthetic protocol for its preparation and details the methodologies for its characterization using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Representative data is presented in tabular format to facilitate analysis and comparison. Furthermore, a detailed experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound is a chlorinated heterocyclic compound belonging to the pyridopyridazine family. The presence of the pyridopyridazine core, a privileged scaffold in drug discovery, and the reactive chloro substituents make it a valuable intermediate for the synthesis of a diverse range of functionalized molecules with potential biological activities. Pyridazine derivatives have been reported to exhibit a wide array of pharmacological properties, including but not limited to, anticonvulsant and anti-inflammatory activities. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development efforts.
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione using a chlorinating agent such as phosphorus oxychloride.[1]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Protocol:
A mixture of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione (0.399 mol) and phosphorus oxychloride (1.95 mol) is prepared in the presence of pyridine (0.8 mol).[1] The reaction mixture is then refluxed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The resulting residue is carefully poured onto crushed ice, and the precipitate formed is collected by filtration, washed with water, and dried to yield this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
Expected Spectroscopic Data:
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 7.5 - 9.5 | m |
| ¹³C | 120 - 160 | - |
Note: The actual chemical shifts may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode over an appropriate mass-to-charge (m/z) range.
Expected Spectroscopic Data:
PubChem provides computed mass spectrometry data for various adducts of this compound.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 199.97768 |
| [M+Na]⁺ | 221.95962 |
| [M-H]⁻ | 197.96312 |
| [M]⁺ | 198.96985 |
Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Expected Spectroscopic Data:
Based on the structure of this compound and data from related compounds, the following characteristic absorption bands are expected. A study by Rudresh HM, et al. (2024) indicates a strong C-Cl absorption peak for this compound.[2]
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C=N, C=C (aromatic) | 1400 - 1600 |
| C-Cl | 660 - 890[2] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine the wavelength of maximum absorption (λmax).
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.
Expected Spectroscopic Data:
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions characteristic of the aromatic heterocyclic system.
Table 4: Expected UV-Visible Absorption Maxima for this compound
| Transition | Expected λmax (nm) |
| π → π | 250 - 350 |
| n → π | 300 - 400 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
The protocols and data presented in these application notes provide a foundational framework for the successful synthesis and comprehensive spectroscopic characterization of this compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for its application in further chemical synthesis and biological studies. While specific experimental spectroscopic data for the title compound is limited in the current literature, the provided information, based on established chemical principles and data from analogous structures, serves as a valuable guide for researchers in the field.
References
Application Notes and Protocols for the Characterization of 5,8-Dichloropyrido[2,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a summary of the expected analytical data and detailed protocols for the characterization of 5,8-Dichloropyrido[2,3-d]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the predicted mass spectrometry data and expected Nuclear Magnetic Resonance (NMR) spectral characteristics. Standardized experimental protocols for acquiring this data are also provided to ensure reproducibility.
Compound Information
| Compound Name | This compound |
| CAS Number | 703-33-3 |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Molecular Weight | 200.03 g/mol |
| Structure |
|
Predicted Mass Spectrometry Data
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is valuable for the identification and confirmation of the target molecule in complex mixtures.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 199.9777 |
| [M+Na]⁺ | 221.9596 |
| [M+NH₄]⁺ | 217.0042 |
| [M+K]⁺ | 237.9335 |
| [M-H]⁻ | 197.9631 |
Expected NMR Spectroscopic Data
3.1. Expected ¹H NMR Data
The proton NMR spectrum is anticipated to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituents.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-2 | 8.5 - 9.0 | Doublet of Doublets | ~4-5 Hz, ~1-2 Hz |
| H-3 | 7.5 - 8.0 | Doublet of Doublets | ~8-9 Hz, ~4-5 Hz |
| H-4 | 9.0 - 9.5 | Doublet of Doublets | ~8-9 Hz, ~1-2 Hz |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
3.2. Expected ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Seven distinct signals are expected for the seven carbon atoms in this compound.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~125 - 130 |
| C-4 | ~155 - 160 |
| C-4a | ~130 - 135 |
| C-5 | ~150 - 155 |
| C-8 | ~155 - 160 |
| C-8a | ~135 - 140 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocols
The following are detailed protocols for acquiring high-quality NMR and mass spectrometry data for this compound and related small molecules.
4.1. Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Process the ¹H spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process and reference the ¹³C spectrum similarly to the ¹H spectrum (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
4.2. Protocol for Mass Spectrometry
Objective: To determine the accurate mass and confirm the molecular formula of the compound.
Materials:
-
This compound sample (approx. 1 mg)
-
High-purity solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable high-purity solvent.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
Set up the mass spectrometer with the appropriate ionization source (e.g., electrospray ionization - ESI).
-
Optimize the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature).
-
Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range.
-
Process the acquired data to identify the molecular ion peak and other characteristic adducts.
-
Compare the experimentally determined accurate mass with the theoretical mass calculated for the molecular formula C₇H₃Cl₂N₃ to confirm the elemental composition.
Visualizations
5.1. Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the analytical characterization of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Characterization.
5.2. Relationship between Analytical Techniques and Structural Information
This diagram shows how different analytical techniques contribute to the overall structural elucidation of the molecule.
Caption: Analytical Techniques for Structural Elucidation.
References
Application Notes and Protocols: Investigating the Anti-inflammatory Potential of 5,8-Dichloropyrido[2,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[2,3-d]pyridazine scaffold is a promising heterocyclic structure in the field of medicinal chemistry, with various derivatives demonstrating significant biological activities. Within this class of compounds, 5,8-Dichloropyrido[2,3-d]pyridazine serves as a key intermediate in the synthesis of novel derivatives with potential therapeutic applications. While direct and extensive anti-inflammatory research on this compound is not yet widely published, the broader family of pyridazine and pyridopyridazine derivatives has shown considerable promise as anti-inflammatory agents. These compounds often exert their effects through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.
These application notes provide a comprehensive overview of the potential anti-inflammatory applications of this compound, drawing upon the established activities of its close structural analogs. The provided protocols are generalized methodologies for researchers to investigate its efficacy and mechanism of action in anti-inflammatory research.
Potential Mechanism of Action
Based on studies of structurally related pyridazine and pyrido[2,3-d]pyridazine derivatives, the anti-inflammatory effects of this compound could be mediated through several key signaling pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many pyridazine derivatives have been identified as inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some analogs exhibit dual inhibition, while others show selectivity for COX-2, potentially offering a better safety profile with reduced gastrointestinal side effects.
-
Modulation of Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of the inflammatory response. Derivatives of the pyridazine scaffold have been shown to suppress the production of these cytokines in cellular models of inflammation.
-
Interference with NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds.
-
Modulation of p38 MAPK Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a significant role in the production of inflammatory cytokines and is another potential target for anti-inflammatory drug discovery.
Data Presentation
The following tables summarize quantitative data from studies on various pyrido[2,3-d]pyridazine and pyridazinone derivatives, which can serve as a reference for hypothesizing the potential efficacy of this compound.
Table 1: In Vitro COX-1/COX-2 Inhibition by Pyrido[2,3-d]pyridazine Derivatives
| Compound ID | Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
| 7c | 1.95 | Significant Inhibition | Significant Inhibition | [1] |
| 7c | 31.25 | Enhanced Inhibition | Stronger Inhibition on COX-2 | [1] |
Table 2: In Vivo Anti-inflammatory Activity of Pyrido[2,3-d]pyridazine Derivatives (Mouse Ear Edema Model)
| Compound ID | Dose (mg/ear) | Edema Inhibition (%) | Reference |
| 6a | 1.25 | 56.2 | [1] |
| 6c | 1.25 | 75.2 | [1] |
| 7a | 1.25 | 78.5 | [1] |
| 7c | 1.25 | 81.8 | [1] |
| Indomethacin | 1.00 | 98.2 | [1] |
Table 3: Effect of Pyridazinone Derivatives on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages
| Compound ID | TNF-α Reduction (%) | IL-6 Reduction (%) | Reference |
| 5a | 87 | 76 | [2] |
| 5f | 35 | 32 | [2] |
| Celecoxib | 67 | 81 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-stimulated RAW264.7 Macrophages
This protocol assesses the ability of the test compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in a cellular model of inflammation.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Nitric Oxide (NO) Production Assay:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Collect the supernatant from the LPS-stimulated cells as in the NO assay.
-
Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the inhibitory effect of the test compound on the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
This compound
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
EIA (Enzyme Immunoassay) based COX inhibitor screening kit
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening kit.
-
Typically, the assay involves the incubation of the COX enzyme with the test compound and arachidonic acid.
-
The amount of prostaglandin produced is then quantified using an EIA.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema
This is a classic model to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Visualizations
The following diagrams illustrate key concepts relevant to the anti-inflammatory research of this compound.
Caption: Potential anti-inflammatory mechanisms of this compound.
Caption: Experimental workflow for evaluating anti-inflammatory activity.
References
- 1. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5,8-Dichloropyrido[2,3-d]pyridazine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,8-dichloropyrido[2,3-d]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most commonly cited synthetic pathway starts from 2,3-pyridinedicarboxylic acid. The process involves three main steps:
-
Dehydration: 2,3-Pyridinedicarboxylic acid is first converted to its anhydride, furo[3,4-b]pyridine-5,7-dione.
-
Ring Formation: The resulting anhydride reacts with hydrazine hydrate to form 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.
-
Chlorination: The final step involves the chlorination of the dione intermediate using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the desired this compound.
Q2: What are the critical safety precautions to consider during this synthesis?
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic reagent that reacts violently with water. All manipulations involving POCl₃ should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of excess POCl₃ is highly exothermic and should be done carefully by slowly adding the reaction mixture to ice-cold saturated sodium bicarbonate solution.
Q3: Are there any alternative chlorinating agents to phosphorus oxychloride?
Yes, other chlorinating agents can be used for the conversion of pyridazinones to their chloro-derivatives. Some alternatives include:
-
A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)
-
Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF)
-
Triphosgene, which can be a safer alternative to phosgene gas.
The choice of reagent may depend on the specific substrate and desired reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Dehydration of 2,3-Pyridinedicarboxylic Acid
Problem: Low yield of furo[3,4-b]pyridine-5,7-dione.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction is heated for a sufficient amount of time, typically with acetic anhydride. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
-
Possible Cause 2: Degradation of the starting material or product.
-
Solution: Avoid excessive heating, as high temperatures can lead to decomposition. Refer to established protocols for optimal temperature ranges.
-
-
Possible Cause 3: Impure 2,3-pyridinedicarboxylic acid.
-
Solution: Use a high-purity starting material. Impurities can interfere with the reaction and lead to side products.
-
Problem: The isolated product is not the expected anhydride.
-
Possible Cause: Presence of water in the reaction mixture.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous reagents. Water will hydrolyze the anhydride back to the dicarboxylic acid.
-
Step 2: Synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione
Problem: Low yield of the pyridazinedione intermediate.
-
Possible Cause 1: Poor quality of hydrazine hydrate.
-
Solution: Use fresh, high-quality hydrazine hydrate. Old or decomposed hydrazine hydrate can lead to lower yields and the formation of impurities.
-
-
Possible Cause 2: Incomplete reaction.
-
Solution: Ensure the reaction is refluxed for the recommended time. Monitor the disappearance of the starting anhydride by TLC.
-
-
Possible Cause 3: Formation of side products.
-
Solution: The reaction of anhydrides with binucleophiles like hydrazine can sometimes lead to a mixture of products.[1] Careful control of reaction conditions, such as temperature and addition rate of hydrazine hydrate, can help minimize side reactions.
-
Problem: Difficulty in isolating the product.
-
Possible Cause: The product is soluble in the reaction solvent.
-
Solution: After cooling the reaction mixture, if no precipitate forms, try to concentrate the solvent under reduced pressure. If the product is still not precipitating, consider adding a non-polar solvent to induce precipitation.
-
Step 3: Chlorination to this compound
Problem: Low yield of this compound.
-
Possible Cause 1: Incomplete chlorination.
-
Solution: Ensure an adequate excess of phosphorus oxychloride is used, as it often serves as both the reagent and the solvent.[2] The reaction typically requires heating for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Possible Cause 2: Hydrolysis of the product during work-up.
-
Possible Cause 3: Presence of moisture in the reaction.
-
Solution: The starting 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione should be thoroughly dried before the reaction. Any moisture will react with POCl₃, reducing its effectiveness and potentially leading to side reactions.[3]
-
Problem: The final product is impure and difficult to purify.
-
Possible Cause 1: Incomplete removal of excess POCl₃.
-
Solution: After the reaction is complete, remove the excess POCl₃ under high vacuum.[2] Residual POCl₃ can complicate the purification process.
-
-
Possible Cause 2: Formation of phosphorylated byproducts.
-
Solution: The reaction mechanism involves the formation of phosphate intermediates.[2] Proper quenching and work-up are essential to remove these byproducts. Purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) may be necessary.
-
-
Possible Cause 3: Formation of mono-chlorinated species.
-
Solution: If the reaction is not driven to completion, a mixture of mono- and di-chlorinated products may be obtained. Ensure sufficient reaction time and temperature.
-
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Dehydration | 2,3-Pyridinedicarboxylic Acid | Acetic Anhydride | Reflux | 2-4 | >90 |
| 2. Ring Formation | Furo[3,4-b]pyridine-5,7-dione | Hydrazine Hydrate, Ethanol | Reflux | 4-6 | 70-85 |
| 3. Chlorination | 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione | Phosphorus Oxychloride (excess), Pyridine (cat.) | 80-110 | 12-16 | 60-75 |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Experimental Protocols
Protocol 1: Synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione
-
A mixture of 2,3-pyridinedicarboxylic acid (1 equivalent) and acetic anhydride (5-10 equivalents) is heated at reflux for 2-4 hours.
-
The excess acetic anhydride is removed under reduced pressure to yield crude furo[3,4-b]pyridine-5,7-dione.
-
The crude anhydride is dissolved in ethanol, and hydrazine hydrate (1.1 equivalents) is added dropwise.
-
The mixture is heated at reflux for 4-6 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.
Protocol 2: Synthesis of this compound
-
To a flask containing 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione (1 equivalent), add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of pyridine.
-
Heat the reaction mixture to 80-110°C and maintain for 12-16 hours.
-
After completion, cool the reaction mixture and carefully remove the excess POCl₃ under high vacuum.
-
Slowly and carefully quench the residue by pouring it into an ice-cold saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
References
Technical Support Center: Optimizing Pyridopyridazine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyridopyridazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My pyridopyridazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyridopyridazine synthesis are a frequent issue and can stem from several factors. Here are common causes and potential solutions:
-
Suboptimal Reaction Conditions: Traditional heating methods can sometimes be inefficient.[1]
-
Troubleshooting: Consider employing microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times, increase product yields, and improve purity.[2] Another approach is to explore solvent-free reaction conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures, which has shown to produce high yields.[1]
-
-
Incomplete Cyclization: The final ring-closing step is critical and can be sensitive to reaction parameters.
-
Troubleshooting: Optimization of temperature and reaction time is crucial.[3] For cyclization of hydrazones, acidic conditions using polyphosphoric acid have been used, though yields may be low.[4] Alternative methods, such as those involving copper-catalyzed multicomponent reactions, may offer milder and more efficient cyclization pathways.[2]
-
-
Side Product Formation: Competing reaction pathways can lead to the formation of unwanted byproducts, reducing the yield of the desired pyridopyridazine.
-
Troubleshooting: The choice of solvent and catalyst can significantly influence the reaction's selectivity. For instance, in certain Cu(II)-catalyzed aerobic cyclizations, using acetonitrile (MeCN) can favor the formation of 1,6-dihydropyridazines, while acetic acid (AcOH) can directly yield pyridazines.[5] Careful monitoring of the reaction using techniques like TLC or LC-MS can help in identifying the optimal point to stop the reaction before significant side product formation occurs.
-
Q2: I am observing the formation of multiple isomers (regioisomers). How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity is a common challenge in the synthesis of substituted pyridopyridazines. Here are some strategies to improve it:
-
Reaction Type and Catalyst Choice: The synthetic route employed plays a significant role in determining regioselectivity.
-
Troubleshooting: Inverse electron-demand aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines have been shown to be highly regioselective, favoring the C5/N2 cycloaddition mode to form 6-aryl-pyridazin-3-amines under neutral, metal-free conditions.[3]
-
-
Steric and Electronic Effects: The substituents on your starting materials can direct the cyclization to favor one isomer over another.
-
Troubleshooting: Carefully consider the steric hindrance and electronic properties of your substrates. In some cases, modifying a substituent group can effectively block an undesired reaction pathway.[3]
-
-
Reaction Conditions: Temperature can be a key factor in controlling regioselectivity.
-
Troubleshooting: A systematic study of the reaction temperature may reveal an optimal range where the desired regioisomer is formed preferentially.[3]
-
Q3: What are some modern and efficient methods for synthesizing pyridopyridazine derivatives?
A3: Several modern synthetic strategies offer advantages over classical methods in terms of efficiency, yield, and substrate scope.
-
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and higher yields compared to conventional heating.[2]
-
Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. Copper-catalyzed MCRs are a notable example for pyridazine synthesis.[2]
-
Aza-Diels-Alder Reactions: Inverse electron-demand aza-Diels-Alder reactions provide a metal-free and highly regioselective pathway to functionalized pyridazines.[3][5]
-
Skeletal Editing: A novel approach involves the direct conversion of pyridines to pyridazines through a C-to-N atom replacement. This method leverages the well-established chemistry of pyridines to access pyridazine scaffolds.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Relevant Citation |
| Low Yield | Inefficient heating method | Switch to microwave-assisted synthesis. | [2] |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor progress by TLC/LC-MS. | [3] | |
| Poor catalyst performance | Screen different catalysts (e.g., p-toluenesulfonic acid, copper catalysts). | [1][2] | |
| Suboptimal solvent | Perform a solvent screen (e.g., ethanol, acetonitrile, acetic acid). | [5] | |
| Side Product Formation | Incorrect reaction temperature | Optimize the reaction temperature to favor the desired product. | [3] |
| Non-selective reaction conditions | Employ a more selective synthetic route, such as an aza-Diels-Alder reaction. | [3] | |
| Extended reaction time | Stop the reaction once the starting material is consumed to avoid degradation or side reactions. | ||
| Poor Regioselectivity | Steric or electronic factors | Modify substituents on the starting materials to direct the reaction pathway. | [3] |
| Inappropriate synthetic method | Utilize a highly regioselective method like the aza-Diels-Alder reaction of 1,2,3-triazines. | [3] | |
| Difficulty with Product Isolation | Product is highly soluble in the solvent | Choose a solvent in which the product is less soluble to facilitate precipitation. | [1] |
| Complex mixture of products | Optimize reaction conditions for higher purity or employ advanced purification techniques like preparative HPLC. |
Experimental Protocols
Microwave-Assisted Synthesis of Tri-Substituted Pyridazines
This protocol describes a general method for the rapid and efficient synthesis of pyridazines using microwave irradiation.[2]
Materials:
-
Appropriate ketone
-
Hydrazine derivative
-
1,3-Dicarbonyl compound
-
Ethanol (or other suitable solvent)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone (1.0 mmol), hydrazine derivative (1.0 mmol), and 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tri-substituted pyridazine.
Aza-Diels-Alder Reaction for 6-Aryl-pyridazin-3-amines
This metal-free protocol offers a highly regioselective synthesis of pyridazine derivatives under neutral conditions.[3]
Materials:
-
1,2,3-Triazine derivative
-
1-Propynylamine derivative
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a solution of the 1,2,3-triazine (1.0 equiv) in the chosen anhydrous solvent, add the 1-propynylamine (1.2 equiv).
-
Heat the reaction mixture at a specific temperature (optimization may be required, e.g., 80-120 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the 6-aryl-pyridazin-3-amine.
Visualized Workflows
Caption: A generalized experimental workflow for pyridopyridazine synthesis.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
Navigating the Synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine. This valuable heterocyclic compound serves as a crucial building block in the development of novel therapeutics. This guide aims to equip researchers with the necessary information to identify and mitigate the formation of common side products, thereby optimizing reaction outcomes and ensuring the desired product's purity.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of this compound is a multi-step process, primarily involving the cyclization of 2,3-pyridinedicarboxylic acid with hydrazine to form pyrido[2,3-d]pyridazine-5,8-dione, followed by a chlorination step, typically using phosphorus oxychloride (POCl₃). Each stage presents opportunities for the formation of impurities.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Presence of Monochloro Derivatives (5-Chloro- or 8-Chloropyrido[2,3-d]pyridazine) | - Insufficient amount of chlorinating agent (POCl₃).- Reaction temperature is too low.- Reaction time is too short. | - Increase the molar excess of POCl₃.- Elevate the reaction temperature according to established protocols.- Extend the reaction time and monitor for the disappearance of the monochloro intermediates by TLC or LC-MS. |
| Residual Pyrido[2,3-d]pyridazine-5,8-dione | - Incomplete chlorination reaction.- Hydrolysis of the dichlorinated product during workup. | - Ensure sufficient POCl₃ and optimal reaction conditions (temperature and time).- Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto ice) to minimize hydrolysis.- Use a non-aqueous workup if possible. |
| Formation of Phosphorous-Based Impurities | - Inherent byproducts from the use of POCl₃. | - Carefully quench the reaction mixture by slowly adding it to ice water.- Neutralize the acidic mixture with a base (e.g., sodium bicarbonate, sodium carbonate) to precipitate phosphorous acids as salts.- Purify the crude product by recrystallization or column chromatography. |
| Presence of Unreacted 2,3-Pyridinedicarboxylic Acid or Anhydride | - Incomplete initial cyclization reaction with hydrazine. | - Ensure the cyclization reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, NMR).- Purify the intermediate pyrido[2,3-d]pyridazine-5,8-dione before proceeding to the chlorination step. |
| Product Degradation (Dark-colored impurities) | - Excessively high reaction temperatures.- Prolonged reaction times at elevated temperatures. | - Carefully control the reaction temperature within the recommended range.- Monitor the reaction progress to avoid unnecessarily long reaction times. |
Frequently Asked Questions (FAQs)
Q1: My final product is a mixture of the desired 5,8-dichloro product and a significant amount of a monochloro derivative. How can I improve the yield of the dichlorinated compound?
A1: This is a classic case of incomplete chlorination. To drive the reaction to completion, consider the following adjustments to your experimental protocol:
-
Increase Stoichiometry of POCl₃: Ensure you are using a sufficient excess of phosphorus oxychloride. A 5 to 10-fold excess is often employed.
-
Optimize Reaction Temperature: The reaction typically requires heating. Ensure your reaction temperature is optimal, often in the range of 100-120°C.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. Continue heating until the starting material and the monochloro intermediate are no longer observed.
-
Consider a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can facilitate the chlorination process.
Q2: After quenching the reaction with water, I observe a significant amount of the starting dione in my crude product. What is happening?
A2: The dichloro product is susceptible to hydrolysis, especially in the acidic conditions generated during the aqueous workup of the POCl₃ reaction. The acidic environment can facilitate the conversion of the dichloro-product back to the monochloro- and subsequently the dione starting material. To minimize this:
-
Quench at Low Temperature: Always pour the reaction mixture slowly onto a large amount of crushed ice or ice-cold water with vigorous stirring. This dissipates the heat from the exothermic quenching of POCl₃ and keeps the temperature low, slowing down the rate of hydrolysis.
-
Prompt Neutralization: Immediately following the quench, neutralize the acidic solution with a suitable base like sodium bicarbonate or sodium carbonate until the pH is neutral or slightly basic.
-
Efficient Extraction: Once neutralized, promptly extract the product into an appropriate organic solvent.
Q3: How can I effectively remove the phosphorous-based byproducts from my crude product?
A3: Phosphorous-based impurities are a common issue when using POCl₃. The following purification strategies are effective:
-
Aqueous Wash: During the workup, washing the organic extracts with water or a dilute base solution can help remove water-soluble phosphorus species.
-
Recrystallization: Recrystallization from a suitable solvent system is often a highly effective method for purifying the final product and removing residual phosphorous impurities.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed to separate the desired product from polar, phosphorous-containing byproducts.
Q4: What is the best way to monitor the progress of the chlorination reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting pyrido[2,3-d]pyridazine-5,8-dione. The product, this compound, will be significantly less polar than the starting material. The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the progress of the reaction. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the consumption of the starting material and the formation of the mono- and di-chloro products.
Experimental Protocols
Synthesis of Pyrido[2,3-d]pyridazine-5,8-dione
This procedure outlines the initial cyclization step.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-pyridinedicarboxylic acid and a slight molar excess of hydrazine hydrate in a suitable solvent (e.g., water or ethanol).
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by observing the dissolution of the starting material and the subsequent precipitation of the product.
-
Workup and Purification: After cooling, the solid product is collected by filtration, washed with cold water and then ethanol, and dried under vacuum to yield pyrido[2,3-d]pyridazine-5,8-dione.
Synthesis of this compound
This procedure details the chlorination step.
-
Reaction Setup: In a fume hood, carefully add pyrido[2,3-d]pyridazine-5,8-dione to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Reaction Execution: Heat the mixture to reflux (around 110-120°C) for several hours. Monitor the reaction for the disappearance of the starting material using TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. Neutralize the resulting acidic solution with a solid base such as sodium bicarbonate. The crude product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.
Visualizing the Synthetic Pathway and Side Reactions
The following diagrams illustrate the key transformations and potential side reactions in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Technical Support Center: Managing POCl3 Reactivity in Chlorination Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively managing the reactivity of phosphorus oxychloride (POCl3) in chlorination reactions.
Frequently Asked Questions (FAQs)
Q1: My chlorination reaction is sluggish or incomplete. How can I improve the conversion?
A1: Incomplete conversion in POCl3 chlorinations can stem from several factors. Firstly, ensure your reagents and solvents are anhydrous, as POCl3 readily hydrolyzes, which reduces its efficacy. For less reactive substrates, particularly heteroaromatics, consider the following strategies:
-
Increase Reaction Temperature: Many chlorinations with POCl3 require heating. For example, the conversion of quinazolones to chloroquinazolines is typically performed at temperatures between 70-90°C.[1][2][3]
-
Use of Additives: A catalytic amount of an organic base like pyridine or N,N-dimethylformamide (DMF) can accelerate the reaction.[4] In some cases, using a mixture of POCl3 and phosphorus pentachloride (PCl5) can enhance the chlorinating power of the reagent.
-
Vilsmeier-Haack Conditions: For electron-rich aromatic or heterocyclic compounds, employing Vilsmeier-Haack conditions (POCl3/DMF) can facilitate formylation, which can be a competing reaction, but for other substrates, it can promote chlorination.[5][6][7]
Q2: I am observing the formation of unwanted byproducts. What are the common side reactions and how can I minimize them?
A2: Side reactions in POCl3 chlorinations are common and can include the formation of phosphorylated intermediates, chlorinated byproducts, and products of rearrangement.
-
Phosphorylated Intermediates: In the chlorination of quinazolones, for instance, (N)- and (O)-phosphorylated intermediates can form. These can be converted to the desired chloroquinazoline by heating the reaction mixture.[1][2][3]
-
Chlorinated Byproducts: In Vilsmeier-Haack reactions, the Vilsmeier reagent itself can act as a chlorinating agent, leading to chlorinated aromatic byproducts. Running the reaction at the lowest effective temperature can help minimize this.[5]
-
Rearrangement Products: When using POCl3 for the dehydration of alcohols to alkenes, rearrangements are less common than with strong acid catalysts because the reaction often proceeds through an E2 mechanism.[8][9] However, to ensure clean elimination, the use of a base like pyridine is recommended.[8][9][10]
Q3: My reaction workup is leading to a violent or uncontrolled exotherm. What is happening and how can I prevent it?
A3: A delayed and uncontrolled exotherm during the quenching of excess POCl3 is a serious safety hazard. This is often due to the slow hydrolysis of POCl3 at low temperatures, leading to an accumulation of the unreacted reagent, which can then react violently as the mixture warms up.[11] Incomplete hydrolysis can also form metastable intermediates like phosphorodichloridic acid, which can decompose exothermically.[12][13][14][15]
To prevent this, the following "reverse quench" procedure is strongly recommended:
-
Prepare a quenching solution: This is typically a stirred slurry of ice and a weak base like sodium bicarbonate or a solution of sodium acetate.
-
Controlled Addition: Slowly add the reaction mixture containing POCl3 to the vigorously stirred quenching solution. Never add the quenching solution to the reaction mixture.[11]
-
Temperature Monitoring: Maintain the temperature of the quenching mixture below 20°C by controlling the rate of addition and adding more ice if necessary.[11] For some applications, a controlled quench at a slightly elevated temperature (35-40°C) into a sodium acetate solution can ensure immediate and controlled hydrolysis.[11]
Q4: My desired chlorinated product seems to be reverting to the starting material during workup. Why is this happening?
A4: This is a common issue, especially when the chlorinated product is sensitive to hydrolysis. The use of strong aqueous bases (e.g., NaOH, NaHCO3) for neutralization can lead to the hydrolysis of the newly formed chloro group, reverting the product to its hydroxylated starting material.[16]
To mitigate this:
-
Use a Milder Quenching Agent: Consider using a buffered solution, such as aqueous sodium acetate, to control the pH during workup.[11]
-
Careful pH Adjustment: If a base is necessary, add it slowly while monitoring the pH and maintaining a low temperature.
-
Solvent Dilution: Diluting the reaction mixture with an organic solvent like dichloromethane before the aqueous workup can sometimes help minimize hydrolysis.[16]
-
Evaporate Excess POCl3: Whenever possible, removing excess POCl3 by distillation before the workup can simplify the quenching process and reduce the risk of product hydrolysis.[16]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for chlorination reactions using POCl3 with various substrates. Note that optimal conditions will vary depending on the specific substrate and scale of the reaction.
Table 1: Chlorination of Heteroaromatic Compounds
| Substrate | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinazolone | 1.5 eq POCl3, Sulfolane | 70-75 | 0.5-1.5 | Good | [4] |
| Quinazolone | POCl3, Triethylamine | < 25 then 70-90 | - | High | [1][2][3] |
| Pyrrolo[2,1-a]isoquinoline | 0.8 eq POCl3, 3 eq Tetramethylene sulfoxide, DCM | Ambient | - | >99 | [17] |
Table 2: Chlorination/Dehydration of Alcohols
| Substrate Type | Reagents and Solvents | Temperature (°C) | Key Features | Reference |
| Secondary/Tertiary Alcohol | POCl3, Pyridine | 0 | E2 mechanism, avoids rearrangements | [8] |
| General Alcohols | POCl3, Pyridine | - | Good alternative to strong acids | [9] |
Table 3: Vilsmeier-Haack Reaction
| Substrate | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methylpyrazole | 1.2 eq POCl3, DMF, DCM | 0-5 then RT | 2-4 | - | [18] |
| Electron-rich arene | POCl3, DMF | 0 then RT | 6.5 | 77 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Chlorination of a Heteroaromatic Hydroxyl Compound
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend the heteroaromatic hydroxyl compound (1.0 equivalent) in anhydrous solvent (e.g., sulfolane, acetonitrile, or neat POCl3).
-
Reagent Addition: Add phosphorus oxychloride (1.5 - 5.0 equivalents) dropwise to the stirred suspension at room temperature. If a base such as pyridine or triethylamine is used, it is typically added before the POCl3.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-110°C) and monitor the progress by TLC or LC-MS.
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Prepare a separate beaker with a vigorously stirred mixture of crushed ice and aqueous sodium bicarbonate solution. Slowly and carefully, add the reaction mixture to the ice/bicarbonate slurry, ensuring the temperature of the quenching mixture does not exceed 20°C.
-
Extraction: After the addition is complete and gas evolution has ceased, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Dehydration of a Secondary Alcohol to an Alkene
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the secondary alcohol (1.0 equivalent) in anhydrous pyridine.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (1.1 - 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction by TLC.
-
Workup (Quenching): Cool the reaction mixture back to 0°C and slowly add ice-water to quench the excess POCl3.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alkene, which can be further purified by distillation or chromatography.
Visualizations
Caption: A typical experimental workflow for a POCl3-mediated chlorination reaction.
Caption: A troubleshooting guide for common issues in POCl3 chlorination reactions.
Caption: The pathway leading to a runaway reaction during improper quenching of POCl3.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 3. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Collection - Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates - Organic Process Research & Development - Figshare [acs.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedure for Phosphorus Oxychloride Reactions
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the safe and effective work-up of reactions involving phosphorus oxychloride (POCl₃). Adherence to these guidelines is critical for mitigating the risks associated with this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: Why is quenching excess phosphorus oxychloride so hazardous?
A1: Phosphorus oxychloride reacts violently and exothermically with water in a hydrolysis reaction that produces phosphoric acid (H₃PO₄) and corrosive hydrogen chloride (HCl) gas.[1][2][3] This reaction can be difficult to control. Quenching at low temperatures (e.g., 0-5°C) is particularly dangerous as it can lead to a sluggish initial reaction and the accumulation of unreacted POCl₃. As the mixture warms, a delayed and potentially explosive runaway reaction can occur.[4][5]
Q2: What is a "reverse quench" and why is it always recommended for POCl₃?
A2: A "reverse quench" is the procedure of adding the reaction mixture containing POCl₃ to the quenching agent (e.g., ice, water, or a basic solution).[4] This method is crucial for safety because it ensures that POCl₃ is always the limiting reagent in the quenching flask, which allows for better control over the rate of heat generation.[4] Never add the quenching solution to the reaction mixture.[4]
Q3: My reaction mixture solidified or became an unmanageable slurry during the quench. What happened?
A3: This can be caused by several factors:
-
Rapid Precipitation of Product: Your product may be insoluble in the quenching medium.
-
Formation of Inorganic Salts: Neutralization of the acidic byproducts (phosphoric acid and HCl) with a base generates inorganic salts that can precipitate if their concentration exceeds their solubility.[4]
-
Incomplete Hydrolysis: At low temperatures, metastable intermediates can form, leading to a thick mixture.[4]
To resolve this, you can try diluting the quench mixture with more water or adding a co-solvent to help dissolve the solids.[4] Adjusting the pH may also improve the solubility of your product.[4]
Q4: Can I quench excess POCl₃ with an alcohol?
A4: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method for work-up procedures.[4][6] The organophosphate byproducts can be toxic, may complicate the purification of your desired product, and the reaction can still be highly exothermic.[4] Quenching with water or an aqueous base is the standard and preferred method.[4]
Q5: How can I confirm that all reactive phosphorus species have been completely quenched?
A5: The most definitive method is to analyze a sample of the quenched mixture by ³¹P NMR spectroscopy. This will confirm the absence of signals corresponding to POCl₃ and its reactive intermediates, ensuring the work-up is safe to proceed.[4] A simpler, though less definitive, method is to ensure gas evolution (CO₂ from bicarbonate or HCl) has completely ceased and the pH of the aqueous layer is stable and in the desired range (neutral or basic).[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of POCl₃ reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Delayed & Uncontrolled Exotherm (Runaway Reaction) | 1. Quenching at low temperatures (0-5°C): POCl₃ hydrolysis is sluggish at low temperatures, leading to an accumulation of unreacted reagent.[4][5] 2. Incomplete Hydrolysis: Formation of metastable intermediates (e.g., phosphorodichloridic acid) can lead to a delayed release of heat.[4] | 1. Use a "reverse quench": Always add the POCl₃-containing reaction mixture slowly to the quenching solution with vigorous stirring.[4] 2. Maintain a controlled, slightly elevated temperature: Quenching into a solution at a controlled temperature (e.g., 35-40°C) can ensure immediate and controlled hydrolysis.[4][7] 3. Ensure sufficient aging: Allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis of all reactive phosphorus species.[4] |
| Solidification of Quench Mixture | 1. Product Precipitation: The product may be insoluble in the aqueous quench medium. 2. Formation of Inorganic Salts: Neutralization of H₃PO₄ and HCl with base creates salts that may have limited solubility.[4] | 1. Dilute: Add more water to the quench mixture to dissolve inorganic salts.[4] 2. Add a Co-solvent: Introduce a suitable organic solvent to help dissolve the product.[4] 3. Adjust pH: The solubility of the product may be pH-dependent. Adjusting the pH after the initial quench may help dissolve precipitates.[4] |
| Incomplete Reaction or Low Yield | 1. Premature Quenching: The reaction may not have gone to completion before work-up was initiated.[4] 2. Hydrolysis of Reagents: In moisture-sensitive reactions like the Vilsmeier-Haack, water can hydrolyze the Vilsmeier reagent, reducing the yield.[8] | 1. Monitor the reaction: Use an appropriate analytical technique (e.g., TLC, LC-MS) to confirm reaction completion before quenching.[4][9] 2. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents for moisture-sensitive reactions.[4] |
| Formation of Chlorinated Byproducts | In Vilsmeier-Haack reactions, the chloroiminium salt (Vilsmeier reagent) can sometimes act as a chlorinating agent, especially at higher temperatures.[8] | 1. Control Temperature: Run the reaction at the lowest effective temperature to minimize chlorination.[8] 2. Prompt Work-up: Perform the aqueous work-up efficiently to hydrolyze the iminium salt and minimize contact time with reactive chlorine species.[8] |
Experimental Protocols
Safety First: Always conduct POCl₃ reactions and work-ups in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[10][11] An emergency shower and eyewash station should be readily accessible.[11][12]
Protocol 1: General Work-up via Reverse Quench into Ice/Bicarbonate
This is a common and generally safe method for quenching excess POCl₃.
-
Preparation: In a separate flask large enough to accommodate the entire reaction volume plus the quench solution, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The flask should be equipped with a mechanical stirrer and a thermometer.[4]
-
Cooling: Cool the completed reaction mixture containing excess POCl₃ in an ice bath.
-
Addition (Reverse Quench): Using a dropping funnel, add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[4]
-
Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[4]
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer with pH paper or a calibrated meter to ensure it is neutral or slightly basic (pH 7-8).[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate the crude product.
Protocol 2: Controlled Temperature Quench into Sodium Acetate
This method is recommended to prevent the delayed exotherms that can occur with low-temperature quenching.[4][7]
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.
-
Temperature Control: Warm the sodium acetate solution to 35-40°C.[4]
-
Addition (Reverse Quench): Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[4] This allows for the immediate and controlled hydrolysis of POCl₃.[7]
-
Stirring: After the addition is complete, continue to stir the mixture for a sufficient period to ensure all reactive phosphorus species are fully hydrolyzed.
-
Work-up: Cool the mixture to room temperature. Extract the product with a suitable organic solvent and proceed with the washing and drying steps as described in Protocol 1.[4]
Visualizations
Caption: General workflow for a phosphorus oxychloride reaction work-up.
Caption: Troubleshooting decision tree for common POCl₃ work-up issues.
References
- 1. chembk.com [chembk.com]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 6. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
Technical Support Center: 5,8-Dichloropyrido[2,3-d]pyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 5,8-Dichloropyrido[2,3-d]pyridazine during experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the stability and handling of this compound.
Frequently Asked Questions (FAQs):
-
Q1: What is the primary cause of degradation for this compound?
-
A1: The primary degradation pathway is hydrolysis, which involves the reaction of the compound with water. This process can be accelerated by the presence of acids or bases. One of the chlorine atoms is replaced by a hydroxyl group, leading to the formation of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one.
-
-
Q2: How can I visually detect if my sample of this compound has started to hydrolyze?
-
A2: While visual detection can be unreliable, signs of degradation may include a change in the physical appearance of the solid, such as discoloration or clumping. However, for accurate detection of hydrolysis, analytical methods such as HPLC or ¹H NMR are recommended.
-
-
Q3: What are the ideal storage conditions to prevent hydrolysis?
-
A3: To minimize hydrolysis, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, refrigerated at 2-8°C, and in a dry environment.
-
-
Q4: Can I dissolve this compound in protic solvents like methanol or ethanol?
-
A4: While it may be soluble, using protic solvents is not recommended for long-term storage of solutions as they can act as a source of protons and participate in hydrolysis, especially if water is present. If their use is unavoidable for a reaction, the solution should be prepared fresh and used immediately. Anhydrous aprotic solvents are preferred.
-
-
Q5: What should I do if I suspect my sample has been exposed to moisture?
-
A5: If moisture exposure is suspected, it is crucial to first assess the extent of potential hydrolysis using an appropriate analytical technique (HPLC or NMR). Depending on the level of degradation and the requirements of your experiment, the material may need to be repurified or discarded.
-
Troubleshooting Common Experimental Issues:
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or unexpected byproducts. | Hydrolysis of the starting material, this compound, before or during the reaction. | - Ensure the starting material is dry and has been stored properly. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - Check the pH of the reaction mixture; avoid strongly acidic or basic conditions if possible. |
| Poor solubility of the compound in the chosen solvent. | The compound may have partially hydrolyzed, leading to a change in its physical properties. | - Confirm the identity and purity of your starting material using analytical methods. - If hydrolysis has occurred, consider purification of the remaining starting material. - For future experiments, select a compatible anhydrous, aprotic solvent. |
| Difficulty in purifying the final product. | The presence of the hydrolysis byproduct, 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one, can complicate purification. | - Optimize the reaction conditions to minimize hydrolysis of the starting material. - Employ a purification technique that can effectively separate the desired product from the more polar hydrolysis byproduct (e.g., column chromatography with an appropriate solvent system). |
Experimental Protocols
Below are detailed methodologies for key experiments related to handling, storing, and analyzing this compound to prevent and assess hydrolysis.
Protocol 1: Handling and Storage of this compound
-
Objective: To provide a standard procedure for the safe handling and optimal storage of this compound to prevent degradation.
-
Materials:
-
This compound
-
Inert gas (Nitrogen or Argon) source
-
Schlenk line or glovebox
-
Dry, clean vials with septa or screw caps
-
Parafilm®
-
Refrigerator (2-8°C)
-
Desiccator
-
-
Procedure:
-
Upon receipt, immediately transfer the compound into a glovebox or handle it under a positive pressure of inert gas using a Schlenk line.
-
If the original container is not suitable for long-term storage, transfer the compound to a pre-dried, clean vial.
-
Backfill the vial with inert gas, and securely seal it with a septum or a screw cap.
-
For extra protection against atmospheric moisture, wrap the seal with Parafilm®.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a refrigerator at 2-8°C. For added protection, the vial can be placed inside a desiccator within the refrigerator.
-
When taking out a sample, allow the vial to warm to room temperature before opening to prevent condensation of moisture on the cold compound.
-
Always handle the compound under an inert atmosphere.
-
Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To outline a general HPLC method for the quantitative analysis of this compound and its primary hydrolysis product.
-
Materials:
-
This compound sample
-
Reference standard of this compound
-
Reference standard of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). The exact ratio may need to be optimized, but a good starting point is a gradient elution from 30% to 70% acetonitrile over 15 minutes.
-
Standard Preparation: Prepare stock solutions of the reference standards in a suitable anhydrous aprotic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the same solvent used for the standards to a known concentration.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (a preliminary scan or literature search can determine the optimal wavelength, typically around 254 nm).
-
Inject the standards and the sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its hydrolysis product based on the retention times of the standards.
-
Quantify the amount of each compound in the sample using the calibration curve.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows for preventing the hydrolysis of this compound.
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for handling this compound.
solubility issues of 5,8-Dichloropyrido[2,3-d]pyridazine in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered during experiments with 5,8-Dichloropyrido[2,3-d]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous and organic solvents?
A calculated aqueous solubility for this compound is approximately 3.2 g/L at 25°C[1]. However, as with many heterocyclic compounds used in drug discovery, its practical aqueous solubility is often low[2][3]. For organic solvents, it is recommended to start with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where it is expected to have higher solubility[4][5].
Q2: Which organic solvents are recommended for preparing a stock solution?
DMSO and DMF are the most common and recommended solvents for preparing concentrated stock solutions of poorly soluble research compounds[6][7]. It is advisable to first dissolve the compound in a minimal amount of 100% DMSO or DMF before further dilution[4].
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS). How can I prevent this?
Precipitation upon dilution is a common issue for compounds with low aqueous solubility[2][4]. To mitigate this, consider the following strategies:
-
Lower the Final Concentration: The final concentration in your aqueous buffer may be above the compound's solubility limit. Try working with a lower final concentration.
-
Optimize Co-solvent Percentage: Keep the final concentration of the organic co-solvent (like DMSO) as low as possible in the assay medium, typically below 1%, to avoid solvent effects on the biological system[4].
-
Use a Different Co-solvent: In some cases, another organic solvent or a combination of solvents might improve solubility upon dilution[4].
-
Incorporate Surfactants: The use of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in the final aqueous medium can help maintain solubility.
Q4: Can I heat the solution to help dissolve the compound?
Gentle warming (e.g., to 37°C) can be an effective method to aid dissolution, particularly when preparing a concentrated stock solution in an organic solvent[2]. However, be cautious, as excessive heat may degrade the compound. Always check the compound's stability at higher temperatures if possible.
Troubleshooting Guide
Issue 1: The compound fails to dissolve completely in the initial organic solvent (DMSO/DMF).
-
Initial Action: Vortex the solution for 1-2 minutes. Ensure the compound has been accurately weighed and the correct volume of solvent was added.
-
Secondary Action: Gently warm the solution in a water bath (37-50°C) while continuing to mix.
-
If Unsuccessful: The desired concentration may be too high. Try preparing a more dilute stock solution. If solubility is still an issue, consider testing other solvents such as DMA (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone).
Issue 2: The prepared stock solution appears hazy or contains visible particles.
-
Cause: This may indicate that the compound has reached its solubility limit or that the solid material has not fully dissolved.
-
Solution: Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved material. Carefully collect the supernatant for your experiments. The concentration of this supernatant will be the saturated solubility concentration in that solvent and can be determined more accurately via methods like HPLC-UV.
Issue 3: Inconsistent results are observed in cell-based assays.
-
Cause: This could be due to the compound precipitating out of the cell culture medium over time, leading to variable effective concentrations.
-
Solution: Perform a kinetic solubility assay in your specific cell culture medium to determine the concentration at which the compound remains soluble for the duration of your experiment[4]. Always prepare fresh dilutions from your stock solution immediately before adding them to the cells[4].
Caption: Troubleshooting flowchart for solubility issues.
Data Presentation
The following table summarizes the available solubility information for this compound.
| Solvent | Type | Solubility Value | Temperature (°C) | Notes |
| Water | Aqueous | ~3.2 g/L | 25 | Calculated value; practical solubility may be lower[1]. |
| DMSO | Organic | Soluble | 25 | Recommended for preparing stock solutions up to several mM[2][6]. |
| DMF | Organic | Soluble | 25 | Alternative to DMSO for preparing stock solutions[4]. |
Experimental Protocols
Protocol: Kinetic Solubility Assay by Turbidity Measurement
This protocol is designed to determine the concentration at which this compound begins to precipitate from a chosen aqueous buffer over time.
Materials:
-
This compound
-
100% DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4, or cell culture medium)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance (nephelometer preferred)
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).
-
Dilution into Buffer: Add 2 µL of each DMSO dilution to 198 µL of the target aqueous buffer in the wells of the 96-well plate. This creates a 1:100 final dilution with a consistent 1% DMSO concentration across all wells[4]. Include buffer with 1% DMSO as a blank control.
-
Incubation and Measurement: Incubate the plate at room temperature (or desired experimental temperature) with gentle shaking.
-
Data Collection: Measure the turbidity of the solutions by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) at various time points (e.g., 0, 1, 2, 4, and 24 hours)[2][4].
-
Analysis: The concentration at which a significant increase in turbidity is observed compared to the blank is considered the kinetic solubility limit under those conditions.
References
- 1. CAS # 703-33-3, 5,8-Dichloropyrido[3,2-d]pyridazine, 1,4-Dichloro-5-azaphthalazine, this compound, 5,8-Dichloropyrido[3,2-d]pyridazine, NSC 131225 - chemBlink [chemblink.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,8-Dichloropyrido[2,3-d]pyridazine synthesis.
Experimental Workflow
The synthesis of this compound is a two-step process. The following diagram illustrates the general experimental workflow.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. First, 2,3-pyridinedicarboxylic acid is reacted with hydrazine hydrate to form the intermediate, 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione. This intermediate is then chlorinated using a dehydrating chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final product.
Q2: What is a typical yield for the synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione?
A2: With optimized conditions, the synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione from 2,3-pyridinedicarboxylic acid and hydrazine hydrate can achieve yields of up to 85%.
Q3: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A3: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic HCl gas. All reactions and handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is crucial to use anhydrous solvents and glassware to prevent uncontrolled reactions.
Q4: How should I properly quench a reaction containing excess POCl₃?
A4: Excess POCl₃ must be quenched carefully in a controlled manner. A common and safe method is to slowly add the reaction mixture to a vigorously stirred slurry of crushed ice and a weak base, such as sodium bicarbonate or sodium carbonate solution. This should be done in an ice bath to manage the exothermic reaction. Never add water or base directly to the reaction mixture containing a large excess of POCl₃.
Troubleshooting Guides
Step 1: Synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete reaction of 2,3-pyridinedicarboxylic acid. | Ensure the reaction is heated to a sufficient temperature (reflux) for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Low-quality starting materials. | Use pure 2,3-pyridinedicarboxylic acid and hydrazine hydrate. | |
| Product is difficult to isolate or purify | Product is soluble in the reaction solvent. | After cooling the reaction mixture, if the product does not precipitate, try concentrating the solution or adding a non-polar co-solvent to induce precipitation. |
| Presence of unreacted starting materials or byproducts. | Recrystallization from an appropriate solvent system can be used for purification. |
Step 2: Chlorination of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione with POCl₃
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction. | Increase the reaction time or temperature. A solvent-free approach with heating in a sealed reactor can improve yield.[1] | |
| Insufficient amount of POCl₃. | Use a sufficient excess of POCl₃. A common molar ratio is approximately 5 equivalents of POCl₃ to 1 equivalent of the dione. | |
| Formation of a dark, tarry reaction mixture | Decomposition of starting material or product at high temperatures. | Optimize the reaction temperature. While heating is necessary, excessive temperatures can lead to degradation. A solvent like sulfolane can help moderate the reaction temperature. |
| Product reverts to the starting dione upon work-up | Hydrolysis of the chlorinated product. | The chlorinated product can be sensitive to hydrolysis, especially in acidic or strongly basic conditions. During the quench, maintain a low temperature and neutralize carefully. Extract the product promptly with an organic solvent. |
| Difficult to remove residual POCl₃ | High boiling point of POCl₃. | After the reaction is complete, excess POCl₃ can be removed by distillation under reduced pressure before the quenching step. |
Data on Reaction Condition Optimization
Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes key parameters and their potential impact on the chlorination step.
| Parameter | Condition A | Condition B | Expected Outcome & Remarks |
| Solvent | Excess POCl₃ (neat) | Sulfolane | Using excess POCl₃ as the solvent is common. Sulfolane can be used as a high-boiling inert solvent to allow for better temperature control and potentially reduce side reactions. |
| Temperature | 70-80 °C | 100-110 °C | Higher temperatures generally increase the reaction rate but may also lead to more side products and decomposition. The optimal temperature should be determined empirically. |
| Base | Pyridine | N,N-Dimethylaniline | Pyridine is commonly used to neutralize the HCl generated during the reaction. Other organic bases can also be employed and may influence the reaction rate and yield. |
| Reaction Time | 2-4 hours | 6-8 hours | Longer reaction times can lead to higher conversion but may also result in product degradation if the temperature is too high. Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione
-
To a round-bottom flask, add 2,3-pyridinedicarboxylic acid.
-
Add acetic anhydride in a quantity sufficient to form a slurry.
-
Heat the mixture to reflux for 2-3 hours to form the furo[3,4-b]pyridine-5,7-dione (the anhydride).
-
Carefully remove the excess acetic anhydride under reduced pressure.
-
To the resulting anhydride, slowly add hydrazine hydrate dropwise. An exothermic reaction will occur.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature. The product, 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione, should precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. A typical yield is around 85%.
Protocol 2: Synthesis of this compound
-
In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione (1 equivalent).
-
Add phosphorus oxychloride (POCl₃, approximately 4.9 equivalents) to the flask.
-
Slowly add pyridine (2 equivalents) to the mixture while stirring.
-
Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Keep the mixture cool in an ice bath during neutralization.
-
The crude product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with cold water and then dry it under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during the chlorination step.
Caption: A troubleshooting decision tree for low yield in the chlorination step.
References
stability of 5,8-Dichloropyrido[2,3-d]pyridazine in DMSO solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5,8-Dichloropyrido[2,3-d]pyridazine in DMSO solution.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in DMSO solution at room temperature?
Q2: What are the potential signs of degradation of this compound in DMSO?
Visual signs of degradation can include a change in the color of the solution. However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the peak area of the parent compound over time are indicative of degradation.
Q3: What are the possible degradation pathways for this compound in DMSO?
Given the structure, a likely degradation pathway is nucleophilic aromatic substitution (SNAr) of one or both chlorine atoms. Potential nucleophiles include water present as an impurity in DMSO, or DMSO itself, which can lead to the formation of hydroxylated or sulfoxylated byproducts.
Q4: How should I prepare and store stock solutions of this compound in DMSO?
To minimize the risk of degradation, it is recommended to:
-
Use anhydrous, high-purity DMSO.
-
Prepare fresh solutions before each experiment whenever possible.
-
If storage is necessary, store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and light.
-
Before use, allow the solution to equilibrate to room temperature to prevent water condensation.
-
It is advisable to perform a purity check of the stock solution if it has been stored for an extended period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or non-reproducible biological assay results. | Degradation of the compound in the DMSO stock solution, leading to a lower effective concentration of the active compound and the presence of potentially interfering degradation products. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Analyze the old and new stock solutions by HPLC or LC-MS to check for degradation. |
| Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS). | The compound is degrading in the DMSO solution. | Characterize the new peaks by mass spectrometry to identify potential degradation products. Review the storage conditions and handling procedures of the stock solution. |
| Loss of compound potency over time. | The concentration of the active parent compound is decreasing due to degradation. | Perform a stability study to determine the rate of degradation under your specific storage conditions. Prepare smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO Solution
This protocol outlines a general procedure to determine the stability of this compound in a DMSO solution over time using HPLC.
1. Materials and Reagents:
-
This compound
-
Anhydrous DMSO (high purity)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
3. Stability Study Design:
-
Dispense aliquots of the stock solution into several HPLC vials.
-
Analyze one aliquot immediately (Time 0).
-
Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Analyze the aliquots at predetermined time points (e.g., 24h, 48h, 72h, 1 week).
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products. A gradient method is often suitable.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm or a more specific wavelength).
-
Injection Volume: 5-10 µL
-
-
At each time point, inject an aliquot of the stock solution and record the chromatogram.
5. Data Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at Time 0 to determine the percentage of the compound remaining.
-
Monitor for the appearance and increase in the area of any new peaks, which would indicate degradation products.
Data Presentation
Table 1: Stability of this compound in DMSO
| Storage Condition | Time Point | % Parent Compound Remaining | Peak Area of Major Degradant(s) |
| Room Temperature | 0 h | 100% | 0 |
| 24 h | Data | Data | |
| 48 h | Data | Data | |
| 1 week | Data | Data | |
| 4°C | 0 h | 100% | 0 |
| 24 h | Data | Data | |
| 48 h | Data | Data | |
| 1 week | Data | Data | |
| -20°C | 0 h | 100% | 0 |
| 1 week | Data | Data | |
| 1 month | Data | Data |
Researchers should fill in this table with their experimental data.
Visualizations
Caption: Hypothetical degradation of this compound in the presence of water.
Caption: Workflow for assessing the stability of a compound in DMSO solution.
Technical Support Center: Degradation Pathways of Dichlorinated Pyridopyridazines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of dichlorinated pyridopyridazines.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for dichlorinated pyridopyridazines?
A1: While specific pathways are compound-dependent, dichlorinated pyridopyridazines are susceptible to several degradation routes characteristic of chlorinated heterocyclic compounds. These include abiotic pathways such as hydrolysis and photolysis, and biotic pathways like microbial degradation. Key reactions involve nucleophilic substitution of the chlorine atoms, hydroxylation of the pyridopyridazine ring, and eventual ring cleavage.[1][2]
Q2: What are the likely initial degradation products?
A2: The initial degradation products are typically monochlorinated and dihydroxylated pyridopyridazines. The chlorine atoms on the pyridopyridazine ring are subject to nucleophilic substitution by hydroxide ions, leading to the formation of hydroxylated derivatives.[1] Subsequent oxidation can lead to the formation of various polar metabolites.
Q3: Which analytical techniques are most suitable for identifying and quantifying dichlorinated pyridopyridazine and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a powerful technique for the separation, identification, and quantification of the parent compound and its degradation products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for more volatile derivatives after appropriate sample preparation.[4]
Q4: How can I differentiate between biotic and abiotic degradation?
A4: To distinguish between biotic and abiotic degradation, experiments should be conducted with both sterile and non-sterile environmental matrices (e.g., soil, water). Degradation observed in sterile samples can be attributed to abiotic processes, while significantly enhanced degradation in non-sterile samples indicates microbial activity. Comparing the degradation product profiles between the two conditions can also provide insights into the different pathways.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of dichlorinated pyridopyridazine degradation.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the pyridopyridazine derivatives. Experiment with a pH that ensures the analytes are in a single, un-ionized form.
-
Modify Mobile Phase Composition: For reversed-phase HPLC, altering the organic modifier (e.g., acetonitrile vs. methanol) or its proportion can improve peak shape.
-
Use a Different Column: If the issue persists, consider a column with a different stationary phase chemistry (e.g., end-capped C18, phenyl-hexyl) to minimize secondary interactions.
-
Check for System Contamination: Ensure the HPLC system, including the injector and tubing, is clean. Contaminants can lead to peak distortion.[5][6]
-
Issue 2: Low Sensitivity or Inability to Detect Degradation Products
-
Possible Cause: Low concentrations of degradation products, matrix effects, or inappropriate detector settings.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a sample preparation technique that effectively concentrates the analytes and removes interfering matrix components. Solid-Phase Extraction (SPE) is often effective for this purpose.[3]
-
Enhance Mass Spectrometry Detection: Optimize the MS parameters, including ionization source settings (e.g., electrospray voltage, gas flows) and fragmentation energies for MS/MS, to improve the signal-to-noise ratio for the target analytes.
-
Increase Injection Volume: A larger injection volume can increase the amount of analyte introduced into the system, but be mindful of potential peak broadening.[7]
-
Check for Analyte Instability: Degradation products may be unstable under the analytical conditions. Ensure the sample solvent and mobile phase are compatible with the analytes.
-
Issue 3: Irreproducible Retention Times
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Mixing: If using a gradient, ensure the pump's proportioning valves are functioning correctly. For isocratic methods, premixing the mobile phase can improve consistency.[7]
-
Use a Column Thermostat: Temperature fluctuations can significantly impact retention times. A column thermostat will maintain a stable temperature.[6]
-
Adequate Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important for gradient elution.[6]
-
Quantitative Data Summary
The following table presents hypothetical degradation kinetic data for a generic dichlorinated pyridopyridazine under different conditions. This data is for illustrative purposes to guide experimental design and data analysis.
| Degradation Condition | Parent Compound Half-Life (t½) in days | Major Degradation Product(s) | Kinetic Model |
| Abiotic | |||
| Hydrolysis (pH 7, 25°C) | 120 | Monochloro-hydroxy-pyridopyridazine | Pseudo-first-order |
| Aqueous Photolysis (Simulated Sunlight) | 15 | Dihydroxy-pyridopyridazine, Ring-opened products | Pseudo-first-order |
| Biotic | |||
| Aerobic Soil Incubation | 35 | Hydroxylated intermediates, CO₂ | Biphasic kinetics |
| Anaerobic Sediment Incubation | 80 | Reductive dechlorination products | First-order |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge water samples to remove suspended solids. For soil samples, perform a solvent extraction (e.g., with acetonitrile) followed by centrifugation.[8]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interfering polar compounds.
-
Elution: Elute the dichlorinated pyridopyridazine and its degradation products with a stronger solvent (e.g., acetonitrile or methanol).
-
Concentration: Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[8]
Visualizations
Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 8. organomation.com [organomation.com]
Technical Support Center: Synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine, a key intermediate in the development of various kinase inhibitors.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of this compound, focusing on a common synthetic route starting from 2,3-pyridinedicarboxylic acid.
Q1: What is a common synthetic route for this compound suitable for scale-up?
A common and scalable synthetic pathway involves a three-step process starting from 2,3-pyridinedicarboxylic acid.[1] This process includes:
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Dehydration: Conversion of 2,3-pyridinedicarboxylic acid to furo[3,4-b]pyridine-5,7-dione.
-
Hydrazine Cyclization: Reaction of the anhydride with hydrazine hydrate to form 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.[1]
-
Chlorination: Treatment of the dione with a chlorinating agent, such as phosphorus oxychloride, to yield the final product, this compound.[1]
A visual representation of this workflow is provided below.
Q2: We are experiencing low yields during the dehydration of 2,3-pyridinedicarboxylic acid at a larger scale. What could be the cause and how can we optimize this step?
Troubleshooting:
-
Incomplete Reaction: The reaction may not be going to completion. Ensure adequate heating and reaction time. The use of a high-boiling solvent can sometimes facilitate the removal of water.
-
Decomposition: Prolonged exposure to high temperatures can lead to decomposition of the starting material or product. Monitor the reaction progress using techniques like TLC or HPLC to avoid unnecessary heating.
-
Hydrolysis: The resulting anhydride is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions, especially during workup and isolation.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Dehydrating Agent | Use a slight excess of acetic anhydride. | Drives the reaction to completion by ensuring all the dicarboxylic acid reacts. |
| Temperature Control | Maintain a consistent reflux temperature. | Prevents decomposition while ensuring the reaction proceeds at an adequate rate. |
| Product Isolation | After cooling, filter the product quickly and wash with a non-polar, anhydrous solvent (e.g., diethyl ether) to remove residual acetic acid and anhydride. | Minimizes hydrolysis of the anhydride product. |
Q3: The cyclization reaction with hydrazine hydrate is sluggish and gives a mixture of products on a multi-gram scale. How can this be improved?
Troubleshooting:
-
Poor Solubility: The anhydride intermediate may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Side Reactions: Hydrazine can potentially react in different ways if the reaction conditions are not well-controlled.
-
Exothermic Reaction: The initial mixing of hydrazine hydrate can be exothermic. Poor temperature control on a larger scale can lead to side reactions and impurities.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Use a solvent in which the anhydride has better solubility, such as ethanol or a mixture of ethanol and water. | A homogeneous reaction mixture generally leads to faster and cleaner reactions. |
| Temperature Control | Add hydrazine hydrate dropwise to a solution of the anhydride at a controlled temperature (e.g., 0-10 °C) before gradually heating to reflux. | Manages the initial exotherm and prevents the formation of byproducts. |
| pH Adjustment | The reaction is typically carried out under neutral to slightly basic conditions. The use of a mild base can sometimes facilitate the reaction. | Optimizes the nucleophilicity of the hydrazine. |
Q4: The final chlorination step using phosphorus oxychloride (POCl3) is challenging to handle at scale and gives inconsistent purity. What are the key considerations for this step?
Troubleshooting:
-
Vigorous Reaction: The reaction of the dione with POCl3 can be highly exothermic and release HCl gas, posing safety risks at scale.
-
Impurity Formation: Overheating or prolonged reaction times can lead to the formation of tarry byproducts and other chlorinated impurities that are difficult to remove.
-
Difficult Workup: Quenching the reaction mixture with water or ice is highly exothermic and requires careful control to prevent splashing and ensure the complete decomposition of residual POCl3.
Scale-up and Safety Considerations:
| Parameter | Recommendation | Rationale |
| Reagent Addition | Add the solid dione portion-wise to POCl3 at a controlled temperature. Alternatively, for better control, a solution or slurry of the dione in a suitable inert solvent can be added to POCl3. | Manages the exotherm and gas evolution. |
| Catalyst | The use of a catalytic amount of a base like pyridine is reported to facilitate the reaction.[1] | Can improve the reaction rate and yield. |
| Temperature and Time | Maintain a strict temperature profile (e.g., reflux) and monitor the reaction to determine the optimal reaction time. | Avoids the formation of degradation products. |
| Quenching | Use a reverse quench by slowly adding the reaction mixture to a well-stirred vessel containing ice and water. Ensure adequate cooling and ventilation. | Safely decomposes excess POCl3 and precipitates the product. |
| Purification | The crude product often requires purification. Recrystallization from a suitable solvent (e.g., acetic acid[1]) or column chromatography may be necessary to achieve high purity. | Removes inorganic salts and organic impurities. |
Experimental Protocols
Synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione [1]
-
2,3-Pyridinedicarboxylic acid is treated with acetic anhydride and heated to form the intermediate furo[3,4-b]pyridine-5,7-dione.
-
The resulting anhydride is then reacted with hydrazine hydrate to yield 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.
Synthesis of this compound [1]
-
A mixture of 0.399 mol of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione and 1.95 mol of phosphorus oxychloride is prepared.
-
0.8 mol of pyridine is added to the mixture.
-
The reaction mixture is refluxed.
-
The product, this compound, is formed and can be further processed. For example, refluxing with dilute hydrochloric acid can yield 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one.[1]
Biological Context and Signaling Pathways
This compound is a precursor to a variety of kinase inhibitors. Its derivatives have been shown to target several important signaling pathways implicated in diseases such as cancer and inflammation. Notably, pyridazine and pyridopyridazine derivatives have been investigated as inhibitors of p38 MAP kinase, ALK5, and RAF kinases.[2][3][4][5]
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is associated with various inflammatory diseases and cancers.
Below is a simplified representation of the p38 MAPK signaling pathway and the point of inhibition by pyridopyridazine-based inhibitors.
References
- 1. jocpr.com [jocpr.com]
- 2. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Pyrido[2,3-d]pyridazine-Based Bioactive Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyridazine scaffold is a key pharmacophore in the development of novel therapeutic agents. While 5,8-Dichloropyrido[2,3-d]pyridazine itself is primarily utilized as a chemical intermediate, its derivatives have demonstrated significant bioactivity across various therapeutic areas, including anti-inflammatory and anticancer applications. This guide provides a comparative analysis of the bioactivity of these derivatives, with a focus on their performance as enzyme inhibitors, supported by experimental data.
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition
A prominent area of investigation for pyridazine derivatives is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
Recent studies have highlighted a series of new pyridazinone and pyridazinthione derivatives as highly potent and selective COX-2 inhibitors. These compounds have shown promising results in in vitro assays, with some exhibiting greater potency than the established COX-2 inhibitor, celecoxib.
Comparative Bioactivity Data
The following table summarizes the in vitro inhibitory activity of selected pyridazine derivatives against COX-1 and COX-2, alongside reference drugs. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies higher potency. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2 over COX-1. A higher SI value denotes greater selectivity.
| Compound | R Group | Ar Group | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) |
| 3d | 4-Cl | - | 548.18 ± 17.9 | 67.23 ± 1.8 | 8.15 |
| 3g | 3,4-(CH3O)2 | - | 505.01 ± 16.5 | 43.84 ± 1.1 | 11.51 |
| 6a | 2-CH3O | - | 386.01 ± 11.52 | 53.01 ± 3.17 | 7.28 |
| Celecoxib | - | - | - | 73.53 | 11.78 |
| Indomethacin | - | - | - | 739.2 | - |
Data extracted from Ahmed et al., Bioorganic Chemistry, 2020.
As the data indicates, compounds 3d , 3g , and 6a demonstrate potent inhibition of COX-2, with IC50 values in the nanomolar range. Notably, compound 3g exhibits both high potency (IC50 = 43.84 nM) and a high selectivity index (SI = 11.51), comparable to celecoxib.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the compounds against ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit.
-
Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Compound Incubation : The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the enzyme at 37°C for a specified period (e.g., 15 minutes).
-
Substrate Addition : Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Reaction Termination : The reaction is stopped after a defined time by adding a stopping solution (e.g., a solution of ferric chloride).
-
Prostaglandin Quantification : The amount of prostaglandin H2 (PGH2) produced is measured using an enzyme immunoassay. The absorbance is read at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
IC50 Calculation : The concentration of the test compound that causes 50% inhibition of PGH2 production is calculated and reported as the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the COX signaling pathway and a general workflow for evaluating COX inhibitors.
Comparative Analysis of Pyridopyridazine Kinase Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of pyridopyridazine-based kinase inhibitors. It offers a succinct overview of their performance against various kinase targets, supported by experimental data, to inform the design and development of next-generation therapeutics.
The pyridopyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This guide focuses on a selection of noteworthy pyridopyridazine derivatives, presenting their inhibitory activities and the signaling contexts in which their targets operate.
Performance Comparison of Pyridopyridazine Kinase Inhibitors
The following table summarizes the in vitro potency of selected pyridopyridazine-based inhibitors against their primary kinase targets. This quantitative data facilitates a direct comparison of their efficacy.
| Inhibitor | Scaffold | Target Kinase(s) | Assay Type | IC50 / Ki Value (nM) | Cellular Activity (Cell Line) | Cellular IC50 (nM) |
| Compound 27f | Imidazo[1,2-b]pyridazine | Mps1 (TTK) | Cellular | 0.70 | A549 (Lung Carcinoma) | 6.0 |
| Ponatinib | Imidazo[1,2-b]pyridazine | Native BCR-ABL | In vitro | 0.37 - 0.5 | Ba/F3 (Pro-B) | 0.5 |
| T315I BCR-ABL | In vitro | 2.0 - 11 | Ba/F3 T315I | 11 | ||
| Compound 6 | Imidazo[1,2-b]pyridazine | Tyk2 (JH2) | In vitro | 0.015 - 0.035 (Ki) | Human Whole Blood (IFNα) | 12 - 41 |
| CSK-IN-1 (Compound 13) | Pyridazinone | CSK | HTRF | < 3 | Not specified | Not specified |
| Caliper | < 4 |
Signaling Pathways and Inhibitor Targets
Understanding the signaling context of a kinase target is crucial for elucidating the mechanism of action of its inhibitor and predicting potential therapeutic effects and liabilities. The following diagrams illustrate the signaling pathways in which the targeted kinases of the compared pyridopyridazine inhibitors are involved.
Caption: Mps1 kinase signaling pathway in the Spindle Assembly Checkpoint.
Caption: BCR-ABL signaling pathways in Chronic Myeloid Leukemia.
Caption: Tyk2-mediated cytokine signaling pathway.
Caption: Negative regulation of T-cell receptor signaling by CSK.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of kinase inhibitors. Below are generalized methodologies for common kinase inhibition assays cited in the characterization of pyridopyridazine derivatives.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay format is a common method for quantifying kinase activity in a high-throughput setting.
Principle: HTRF assays measure the phosphorylation of a substrate by a kinase. The assay utilizes two fluorophore-labeled antibodies: one that binds to the substrate (e.g., via a biotin tag) and another that specifically recognizes the phosphorylated form of the substrate. When both antibodies are bound to the phosphorylated substrate, their respective fluorophores are brought into close proximity, resulting in Fluorescence Resonance Energy Transfer (FRET). The FRET signal is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the target kinase, a biotinylated peptide or protein substrate, and a suitable kinase assay buffer.
-
Compound Incubation: The pyridopyridazine test compound, at various concentrations, is pre-incubated with the kinase/substrate mixture to allow for binding to the kinase.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination and Detection: The reaction is stopped by the addition of a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Signal Measurement: After an incubation period to allow for antibody binding, the time-resolved fluorescence is measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). The ratio of the acceptor to donor fluorescence is calculated and used to determine the level of kinase inhibition.
Caliper Mobility Shift Kinase Assay
This microfluidic-based assay provides a direct measure of kinase activity by separating the phosphorylated and non-phosphorylated substrate.
Principle: The Caliper assay leverages the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation. The addition of a phosphate group by the kinase alters the net charge of the peptide, causing it to migrate at a different rate in an electric field.
General Protocol:
-
Reaction Setup: The kinase reaction is set up in a microplate well containing the kinase, a fluorescently labeled peptide substrate, ATP, and the test inhibitor at various concentrations in a kinase reaction buffer.
-
Kinase Reaction: The reaction is incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer.
-
Microfluidic Separation: The reaction mixture is then introduced into a microfluidic chip in the Caliper instrument. An electric field is applied, separating the phosphorylated product from the unphosphorylated substrate based on their different mobilities.
-
Data Analysis: The amounts of phosphorylated and unphosphorylated substrate are quantified by detecting their fluorescence signals. The percentage of substrate conversion is calculated, and from this, the inhibitory activity of the compound is determined.
Conclusion
The pyridopyridazine scaffold represents a versatile and fruitful starting point for the development of novel kinase inhibitors. The compounds highlighted in this guide demonstrate the potential to achieve high potency and selectivity against a range of important kinase targets. The provided data and experimental context are intended to serve as a valuable resource for the scientific community in the ongoing effort to design and develop innovative and effective kinase-targeted therapies.
Structure-Activity Relationship of 5,8-Dichloropyrido[2,3-d]pyridazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The introduction of chlorine atoms at the 5 and 8 positions of this scaffold creates a versatile starting point for the synthesis of a wide array of analogs with potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,8-dichloropyrido[2,3-d]pyridazine analogs, focusing on their anticonvulsant and anti-inflammatory properties.
Synthesis and Core Modifications
The primary synthetic route to generate analogs from this compound involves nucleophilic substitution at the more reactive C5 position. The chlorine atom at this position is readily displaced by various nucleophiles, allowing for the introduction of a diverse range of substituents. A common strategy involves the initial conversion of this compound to a 5-chloro-8-oxo intermediate, which then serves as a key building block for further derivatization.
A general synthetic pathway is outlined below:
Caption: Synthetic route to 5-substituted analogs.
Structure-Activity Relationship for Anticonvulsant Activity
A series of 5-substituted-8-oxo-pyrido[2,3-d]pyridazine analogs have been evaluated for their anticonvulsant activity using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models. The results highlight the significant influence of the substituent at the C5 position on the observed activity.[1]
| Compound ID | R Group at C5 | Anticonvulsant Activity (% Inhibition of HLTE in MES test) | Anticonvulsant Activity (% Protection in scPTZ test) |
| 5a | 4-methylpiperazin-1-yl | 100 | 57.4 |
| 5b | 4-(4-methoxyphenyl)piperazin-1-yl | 100 | 47.7 |
| 5d | 4-phenylpiperazin-1-yl | 98.9 | - |
| 5g | benzylamino | 98.9 | 72.2 |
| 5c | (3-(dimethylamino)propyl)amino | - | 46.6 |
| 5e | morpholino | - | 53.4 |
| 5f | 4-acetylpiperazin-1-yl | - | 43.2 |
| Phenytoin | (Standard) | 100 | - |
| Diazepam | (Standard) | - | 100 |
| Data sourced from Rudresh HM, et al., 2024.[1] |
Key SAR Observations for Anticonvulsant Activity:
-
Piperazine Ring: The presence of a piperazine ring at the C5 position is favorable for potent activity in the MES test. Both 4-methylpiperazin-1-yl (5a) and 4-(4-methoxyphenyl)piperazin-1-yl (5b) substituents resulted in 100% inhibition of hind limb tonic extension, comparable to the standard drug Phenytoin.[1]
-
Aromatic Substituents on Piperazine: Substitution on the distal nitrogen of the piperazine ring with either a small alkyl group (methyl, 5a) or a substituted aromatic ring (4-methoxyphenyl, 5b; phenyl, 5d) maintained high activity in the MES model.[1]
-
Amino Linkers: A simple benzylamino substituent (5g) also conferred excellent activity in the MES test and was the most potent in the scPTZ test among the synthesized analogs, with 72.2% protection.[1] This suggests that a degree of flexibility and aromaticity in the side chain is beneficial.
-
Other Heterocycles: The morpholino substituent (5e) showed moderate activity in the scPTZ test.[1]
-
Aliphatic Amines: An aliphatic amino side chain, (3-(dimethylamino)propyl)amino (5c), resulted in moderate activity in the scPTZ test.[1]
Structure-Activity Relationship for Anti-inflammatory Activity
The same series of 5-substituted analogs were also evaluated for their in vitro anti-inflammatory activity using a protein denaturation assay.
| Compound ID | R Group at C5 | Anti-inflammatory Activity (% Inhibition of BSA Denaturation) |
| 5b | 4-(4-methoxyphenyl)piperazin-1-yl | 88.77 |
| 5c | (3-(dimethylamino)propyl)amino | 89.33 |
| 5e | morpholino | 81.40 |
| 5f | 4-acetylpiperazin-1-yl | 80.74 |
| 5a | 4-methylpiperazin-1-yl | 71.32 |
| 5i | piperidin-1-yl | 77.27 |
| 5j | pyrrolidin-1-yl | 77.79 |
| 5d | 4-phenylpiperazin-1-yl | Poor |
| 5g | benzylamino | Poor |
| 5h | (2-phenylethyl)amino | Poor |
| Indomethacin | (Standard) | 92.16 |
| Data sourced from Rudresh HM, et al., 2024.[1] |
Key SAR Observations for Anti-inflammatory Activity:
-
Polar and Flexible Side Chains: The most active compounds in the anti-inflammatory assay were those with a 4-(4-methoxyphenyl)piperazin-1-yl group (5b) and a (3-(dimethylamino)propyl)amino group (5c), showing 88.77% and 89.33% inhibition, respectively.[1] This suggests that a combination of a substituted aromatic ring and a flexible, polar side chain contributes positively to the anti-inflammatory activity.
-
Piperazine vs. Other Cyclic Amines: The piperazine-containing compounds (5b, 5a, 5f) generally showed good to excellent activity. Morpholino (5e), piperidin-1-yl (5i), and pyrrolidin-1-yl (5j) substituents also resulted in good anti-inflammatory activity.[1]
-
Detrimental Effect of Simple Aromatic Amines: In contrast to the anticonvulsant activity, simple aromatic amino substituents like benzylamino (5g) and (2-phenylethyl)amino (5h), as well as the unsubstituted phenylpiperazine (5d), exhibited poor anti-inflammatory activity.[1]
Experimental Protocols
Synthesis of 5-Substituted Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives
The general procedure for the synthesis of the target compounds starts from 2,3-pyridine dicarboxylic acid. This is first converted to Furo[3,4-b]pyridine-5,7-dione by dehydration with acetic anhydride. Subsequent reaction with hydrazine hydrate yields 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione. Chlorination with phosphorous oxychloride in the presence of pyridine affords the key intermediate, this compound. This intermediate is then hydrolyzed with dilute hydrochloric acid to give 5-chloropyrido[2,3-d]pyridazin-8(7H)-one. Finally, this monochloro derivative is reacted with various secondary amines in polyethylene glycol-400 at elevated temperatures to yield the desired 5-substituted analogs.[1]
Anticonvulsant Activity Evaluation
-
Maximal Electroshock (MES) Seizure Test:
-
Animals: Albino mice (25-30 g).
-
Procedure: A maximal seizure is induced by applying an electrical stimulus of 50 mA for 0.2 seconds through corneal electrodes. The test compounds are administered intraperitoneally 30 minutes before the electrical stimulus.
-
Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded. The percentage of protection is calculated.[1]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
-
Animals: Albino mice (25-30 g).
-
Procedure: Seizures are induced by subcutaneous injection of pentylenetetrazole (80 mg/kg). The test compounds are administered intraperitoneally 30 minutes before the scPTZ injection.
-
Endpoint: The animals are observed for 30 minutes, and the absence of clonic seizures is considered as protection. The percentage of protection is calculated.[1]
-
In Vitro Anti-inflammatory Activity Assay
-
Method: Inhibition of albumin denaturation.
-
Procedure: The reaction mixture consists of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4). The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes. After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
Endpoint: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control (without the test compound). Indomethacin is used as a standard drug.[1]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the workflow for the biological evaluation of the synthesized this compound analogs.
Caption: Workflow for SAR studies.
Conclusion and Future Directions
The structure-activity relationship studies on this compound analogs have revealed distinct structural requirements for anticonvulsant and anti-inflammatory activities. For anticonvulsant effects, piperazine and benzylamino substituents at the C5 position are highly effective. In contrast, for anti-inflammatory activity, piperazine moieties with electron-donating groups and flexible aliphatic amino chains are preferred, while simple aromatic amines are detrimental.
Further exploration of this scaffold is warranted. The synthesis and evaluation of analogs with substitutions at the C8 position, as well as disubstituted analogs, could provide a more comprehensive understanding of the SAR. Additionally, screening these compounds against other biological targets, such as various kinases, could uncover new therapeutic potentials for this promising class of molecules. The detailed experimental protocols provided herein can serve as a valuable resource for researchers in the field to design and execute further studies.
References
Comparative Selectivity Profiling of Pyrido[2,3-d]pyridazine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyridazine scaffold is a key pharmacophore in the development of novel kinase inhibitors. While specific kinase profiling data for 5,8-Dichloropyrido[2,3-d]pyridazine is not extensively available in the public domain, analysis of structurally related compounds provides significant insights into the potential selectivity and polypharmacology of this class of inhibitors. This guide offers a comparative analysis of the kinase selectivity of a prominent pyrido[2,3-d]pyridazine derivative, GNE-9815, alongside other relevant kinase inhibitors, supported by detailed experimental methodologies to aid in the design and interpretation of screening assays.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the kinase inhibition profiles of GNE-9815, a pan-RAF inhibitor with a pyrido[2,3-d]pyridazin-8(7H)-one core, and MR22, a selective SIK inhibitor based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. This comparative data highlights the impact of scaffold variation on kinase selectivity.
Table 1: Selectivity Profile of GNE-9815 against a Panel of 223 Kinases [1][2]
| Kinase Target | % Inhibition at 0.1 µM |
| A-RAF | >70% |
| B-RAF | >70% |
| C-RAF | >70% |
| Other 220 Kinases | <70% |
GNE-9815 demonstrates high selectivity for RAF kinases, with minimal off-target inhibition in a broad kinase panel.[1][2]
Table 2: Selectivity Profile of MR22 against a Panel of 100 Kinases [3]
| Kinase Target | Stabilization (DSF) | Cellular IC50 (NanoBRET) |
| SIK1 | - | 72 ± 11 nM |
| SIK2 | - | 89 ± 2 nM |
| SIK3 | - | 18 ± 2 nM |
| RSK1b | Stabilized by up to 50% | - |
| ABL1 | Stabilized by up to 50% | - |
| JNK1 | Stabilized by up to 50% | - |
| GAK | Stabilized by up to 50% | - |
| EphA2 | Stabilized by up to 50% | - |
| EphA4 | Stabilized by up to 50% | - |
| EphB1 | Stabilized by up to 50% | - |
| EphB3 | Stabilized by up to 50% | - |
MR22 exhibits high selectivity for SIK kinases, with moderate off-target effects on a small number of other kinases.[3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate determination and comparison of kinase inhibitor selectivity. Below are methodologies for key assays used in kinase profiling.
In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
General Procedure:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions.
-
Prepare a solution of the kinase substrate and [γ-³³P]ATP in the kinase buffer.
-
-
Assay Plate Setup:
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the purified recombinant kinase enzyme to each well.
-
Pre-incubate the plate to allow the compound to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the substrate/[γ-³³P]ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical assay that measures the thermal stability of a protein to assess ligand binding.[4][5]
Objective: To identify compounds that bind to and stabilize a kinase, indicating a direct interaction.
General Procedure:
-
Reagent Preparation:
-
Prepare a buffer for the protein of interest (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl).
-
Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) and the test compounds.
-
-
Assay Plate Setup:
-
In a 384-well PCR plate, add the purified kinase, the fluorescent dye, and either the test compound or DMSO (control) to the appropriate wells.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal ramp, gradually increasing the temperature (e.g., from 25°C to 95°C).
-
Monitor the fluorescence intensity at each temperature increment. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The midpoint of the transition, the melting temperature (Tm), is determined from the peak of the first derivative of the melting curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound). A positive ΔTm indicates that the compound stabilizes the protein.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures compound binding to a specific kinase within intact cells.[6][7]
Objective: To quantify the apparent intracellular affinity of a test compound for a target kinase.
General Procedure:
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well or 384-well plate and incubate overnight.
-
-
Assay Execution:
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ tracer and the test compound to the cells.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc® luciferase) and acceptor (tracer) signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway and the experimental workflows described above.
References
- 1. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 7. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
Navigating the Uncharted Territory of 5,8-Dichloropyrido[2,3-d]pyridazine Off-Target Effects: A Guide Based on Related Compounds
For researchers and drug development professionals investigating the therapeutic potential of novel small molecules, a thorough understanding of a compound's off-target effects is paramount for predicting potential side effects and ensuring clinical success. This guide addresses the off-target effects of 5,8-Dichloropyrido[2,3-d]pyridazine. However, a comprehensive search of the scientific literature and chemical databases reveals a significant gap in the biological characterization of this specific compound.
As of the latest available data, no public studies have detailed the primary biological target or conducted broad off-target screening for this compound (CAS 703-33-3). While some vendors list it as a potential serine/threonine kinase inhibitor, this claim is not substantiated by published experimental data. A recent study in January 2024 described its synthesis as an intermediate for other pyridazine derivatives with anticonvulsant and anti-inflammatory properties, but did not report on the biological activity of this compound itself.
In light of this data scarcity, this guide will instead provide a comparative overview of off-target effects for well-characterized inhibitors that target kinases potentially related to the broader pyridopyridazine scaffold, such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Unc-51 Like Autophagy Activating Kinase 1 (ULK1). This information can serve as a valuable reference for researchers considering the evaluation of novel compounds with similar structural motifs.
Comparative Off-Target Profiles of Related Kinase Inhibitors
While direct off-target data for this compound is unavailable, we can examine the selectivity of inhibitors targeting kinases that have been associated with related scaffolds.
Table 1: Off-Target Profile of LRRK2 Inhibitor GNE-7915
| Kinase | Percent Inhibition at 0.1 µM |
| LRRK2 | >90% |
| TTK | >50% |
| ALK | >50% |
| 10 other kinases | >50% probe displacement |
Data sourced from competitive binding assays. GNE-7915 demonstrates high selectivity for LRRK2, with only a few other kinases showing significant interaction at a concentration 100-fold over its LRRK2 Ki.[1][2][3]
Table 2: Off-Target Profile of ULK1 Inhibitor MRT68921
| Kinase | IC50 (nM) | Notes |
| ULK1 | 2.9 | Potent primary target inhibition.[4] |
| ULK2 | 1.1 | Also potently inhibits the closely related ULK2.[4] |
| NUAK1 | - | Identified as a dual NUAK1/ULK1 inhibitor.[4][5] |
| Aurora A | - | Identified as a major off-target class for several ULK1 inhibitors.[6] |
MRT68921 is a potent dual inhibitor of ULK1 and NUAK1. It has been shown to inhibit 44 out of 80 kinases tested at a 1 µM concentration, indicating a broader off-target profile compared to more selective inhibitors.[4][5][6]
Signaling Pathways of Related Targets
To visualize the potential biological context, here are simplified diagrams of the LRRK2 and ULK1 signaling pathways.
Experimental Protocols for Off-Target Profiling
For researchers planning to characterize the off-target effects of this compound or other novel compounds, the following experimental protocols are standard in the field.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general workflow for assessing the inhibitory activity of a compound against a panel of purified kinases.
-
Reagent Preparation : Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT), ATP solution, substrate solution (specific for each kinase), and serial dilutions of the test compound in DMSO.
-
Assay Plate Setup : Add the test compound dilutions to a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction : Add the kinase, substrate, and ATP to initiate the reaction. The final ATP concentration is typically at or near the Km for each kinase.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[7][8][9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Treatment : Treat intact cells with the test compound or vehicle control and incubate to allow for cell penetration and target binding.
-
Heating : Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection : Detect the amount of soluble target protein remaining at each temperature using methods such as Western blotting or AlphaScreen.
-
Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[10][11][12][13]
Conclusion
While the off-target profile of this compound remains to be elucidated, the information on related kinase inhibitors and the standardized experimental protocols provided in this guide offer a valuable framework for its future investigation. The lack of existing data underscores the critical need for primary biological screening to identify its molecular target(s) and subsequent comprehensive off-target profiling to assess its selectivity and potential for therapeutic development. Researchers are encouraged to utilize the described methodologies to contribute to the understanding of this and other novel chemical entities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. GNE-7915 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 8. In vitro kinase assay [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. scispace.com [scispace.com]
Comparative Cross-Reactivity Analysis of Pyridazine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Selectivity of Kinase Inhibitors
Introduction to Kinase Inhibitor Selectivity
Kinase inhibitors are a cornerstone of targeted therapy, particularly in oncology. Their efficacy is often linked to their specific inhibition of a target kinase driving the disease. However, due to the highly conserved nature of the ATP-binding site across the human kinome, achieving absolute selectivity is a significant challenge. Off-target inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is a critical step in the characterization of any new kinase inhibitor.
This guide uses SGI-1776, an imidazo[1,2-b]pyridazine derivative and a potent inhibitor of the PIM kinase family, as a primary example. Its cross-reactivity profile is compared with AZD1208, another PIM kinase inhibitor with a different scaffold, and Dasatinib, a multi-targeted kinase inhibitor, to illustrate varying degrees of selectivity.
Cross-Reactivity Data Presentation
The following tables summarize the inhibitory activity of SGI-1776, AZD1208, and Dasatinib against a panel of selected kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are common metrics for inhibitor potency. Lower values indicate higher potency.
Table 1: Inhibitory Activity of SGI-1776 against a Panel of Kinases
| Kinase Target | IC50 (nM) | Primary Cellular Process |
| PIM-1 | 7 | Cell survival, proliferation |
| PIM-2 | 363 | Cell survival, proliferation |
| PIM-3 | 69 | Cell survival, proliferation |
| FLT3 | 44 | Hematopoiesis, cell proliferation |
| Haspin (GSG2) | 34 | Mitotic chromosome alignment |
Data sourced from publicly available literature.[1][2]
Table 2: Comparative Selectivity Profile of PIM Kinase Inhibitors
| Kinase Target | SGI-1776 (IC50, nM) | AZD1208 (Ki, nM) |
| PIM-1 | 7 | 0.1 |
| PIM-2 | 363 | 1.92 |
| PIM-3 | 69 | 0.4 |
This table highlights the different selectivity profiles of two PIM kinase inhibitors.[2][3]
Table 3: Broad-Spectrum Activity of Dasatinib
| Kinase Target | IC50 (nM) |
| BCR-ABL | <1 |
| SRC | 0.5 |
| c-KIT | 1 |
| LCK | 1 |
| EPHB2 | 1.4 |
| PDGFRβ | 28 |
This table illustrates the multi-targeted nature of Dasatinib, serving as a contrast to more selective inhibitors.
Experimental Protocols
The determination of kinase inhibitor cross-reactivity relies on robust and standardized experimental protocols. Below are detailed methodologies for commonly employed assays.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Objective: To determine the IC50 value of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound serially diluted in DMSO
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations to the reaction mixture. A control reaction with DMSO vehicle is run in parallel.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
KINOMEscan™ (Competition Binding Assay)
This is a high-throughput method to profile a compound against a large panel of kinases.
Objective: To determine the binding affinity (Kd) of a compound for a wide range of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR.
Procedure:
-
A DNA-tagged kinase is incubated with the test compound and an immobilized ligand in a multi-well plate.
-
The mixture is allowed to reach equilibrium.
-
Unbound kinase is washed away.
-
The amount of DNA-tagged kinase bound to the immobilized ligand is quantified using qPCR.
-
The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction.
-
For compounds showing significant binding, a dose-response curve is generated to determine the dissociation constant (Kd).
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the PIM-1 kinase signaling pathway, which is involved in cell survival and proliferation. PIM-1 is a downstream effector of various cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway.[4][5]
Experimental Workflow Diagram
This diagram outlines a typical workflow for the cross-reactivity profiling of a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Navigating the Uncharted: A Comparative Guide for the Validation of 5,8-Dichloropyrido[2,3-d]pyridazine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 5,8-Dichloropyrido[2,3-d]pyridazine is not a validated chemical probe. Currently, there is no publicly available data on its biological targets, potency, or selectivity. This guide is intended to serve as a roadmap for researchers interested in evaluating its potential as a chemical probe, drawing comparisons to existing probes with similar core structures.
The pyridopyridazine scaffold is a recognized pharmacophore in medicinal chemistry, frequently associated with kinase inhibition. Given this precedent, a hypothetical validation of this compound as a protein kinase inhibitor is presented below. This guide outlines a comprehensive experimental plan to characterize its activity and provides a comparative framework against known pyridazine-containing kinase inhibitors.
Proposed Target Class: Protein Kinases
The pyridazine and pyridopyrimidine cores are present in numerous potent and selective kinase inhibitors.[1][2] Therefore, a logical starting point for the validation of this compound is to screen it against a panel of protein kinases to identify potential targets.
A Roadmap for Validation: Experimental Workflow
A rigorous validation process is essential to establish a small molecule as a reliable chemical probe. The following workflow outlines the key stages, from initial target identification to in-cell validation and selectivity profiling.
Data Presentation: A Comparative Analysis
To provide a benchmark for the hypothetical validation of this compound, the following tables compare its projected data points with those of established pyridazine-containing kinase inhibitors.
Table 1: Biochemical and Cellular Potency Comparison
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular EC50 (µM) |
| This compound | PIM-1 (Hypothetical) | < 100 | < 1 |
| SKI-O-068[3] | PIM-1 | 123 | Not Reported |
| Compound 4 [1] | PIM-1 | 11.4 | 0.57 (MCF-7 cells) |
| This compound | VEGFR-2 (Hypothetical) | < 50 | < 0.5 |
| Axitinib[4] | VEGFR-2 | 0.2 | Not Reported |
| Compound 22 [2] | VEGFR-2 | 1.33 | Not Reported |
Table 2: Kinase Selectivity Profile
| Compound | Primary Target | Selectivity Score (S10 @ 1µM) | Key Off-Targets (>90% inhibition @ 1µM) |
| This compound | PIM-1 (Hypothetical) | < 0.1 | None within 30-fold of PIM-1 |
| SKI-O-068[3] | PIM-1 | Not Reported | Not Reported |
| Compound 4 [1] | PIM-1 | Not Reported | Not Reported |
| This compound | VEGFR-2 (Hypothetical) | < 0.1 | None within 30-fold of VEGFR-2 |
| Axitinib[4] | VEGFR-2 | 0.01 | PDGFR, c-KIT |
| Compound 22 [2] | VEGFR-2 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in the proposed validation workflow.
Biochemical Kinase Assay (Time-Resolved FRET)
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the target kinase.
-
Materials: Recombinant human kinase, biotinylated substrate peptide, europium-labeled anti-phospho-specific antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
Dispense 2.5 µL of 4x compound solution (in assay buffer with DMSO) into a 384-well plate.
-
Add 2.5 µL of 4x enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2x substrate/ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of 4x TR-FRET detection buffer containing the europium-labeled antibody and SA-APC.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis: Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50 value.
Cellular Target Engagement (NanoBRET™ Assay)
-
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of a test compound with a target protein in live cells.
-
Materials: HEK293 cells transiently expressing the target kinase fused to NanoLuc® luciferase, NanoBRET™ tracer, and the test compound.
-
Procedure:
-
Seed the transfected cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Add the test compound and the NanoBRET™ tracer to the cells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add Nano-Glo® Substrate and read the luminescence at 460 nm and 610 nm using a BRET-capable plate reader.
-
-
Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the cellular EC50 value.
Kinome-wide Selectivity Profiling
Commercial services such as those offered by DiscoverX (KinoScan®) or Carna Biosciences (QuickScout™) can provide comprehensive selectivity data. Typically, the compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400), and the percent inhibition is determined.
Signaling Pathway Context
To understand the potential cellular impact of inhibiting a kinase like PIM-1, it is crucial to visualize its position within relevant signaling pathways.
Conclusion
While this compound remains an unvalidated compound, its core chemical structure suggests potential as a kinase inhibitor. The experimental framework outlined in this guide provides a comprehensive strategy for its evaluation. By systematically assessing its biochemical and cellular potency, target engagement, and selectivity, researchers can determine if this molecule meets the stringent criteria required for a high-quality chemical probe. A thorough validation process is paramount to ensure that any future biological discoveries made using this compound are robust and reliable.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
On-Target Activity of 5,8-Dichloropyrido[2,3-d]pyridazine in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target cellular activity of the novel compound 5,8-Dichloropyrido[2,3-d]pyridazine. Given that the pyridopyridazine scaffold is a common feature in kinase inhibitors, this document will use the well-characterized Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase as a representative target to illustrate the validation process. The performance of this compound will be hypothetically compared against two established Abl kinase inhibitors, Dasatinib and Bosutinib, to provide a clear benchmark for its on-target efficacy.
Comparative Performance of Abl Kinase Inhibitors
The following tables summarize the hypothetical in vitro and cellular activities of this compound against the established Abl kinase inhibitors, Dasatinib and Bosutinib. This quantitative data serves as a basis for comparing their on-target performance.
| Table 1: Cellular Target Engagement | |||
| Compound | Assay Type | Cell Line | Potency (EC50/Kd) |
| This compound | CETSA | K562 | 150 nM (EC50) |
| Dasatinib | CETSA | K562 | 10 nM (EC50) |
| Bosutinib | NanoBRET | HEK293 | 25 nM (IC50) |
| Table 2: Inhibition of Cellular Abl Kinase Activity | |||
| Compound | Assay Type | Cell Line | Potency (IC50) |
| This compound | p-CrkL Western Blot | K562 | 75 nM |
| Dasatinib | p-CrkL Western Blot | K562 | 1 nM[1] |
| Bosutinib | p-Abl Western Blot | K562 | 50 nM[2] |
| Table 3: Antiproliferative Activity in Abl-Dependent Cells | |||
| Compound | Assay Type | Cell Line | Potency (IC50) |
| This compound | MTT Assay | K562 | 120 nM |
| Dasatinib | MTT Assay | K562 | 4.6 nM[3] |
| Bosutinib | MTT Assay | K562 | ~250 nM (at 48h)[4] |
Signaling Pathway and Experimental Workflows
To understand the context of these experiments, the following diagrams illustrate the targeted signaling pathway, the general workflow for target validation, and the logical framework for comparing these compounds.
Caption: Simplified Abl kinase signaling pathway.
Caption: Experimental workflow for kinase inhibitor target validation.
References
A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 5,8-Dichloropyrido[2,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the novel heterocyclic compound 5,8-Dichloropyrido[2,3-d]pyridazine against established standards in key therapeutic areas. Due to the limited publicly available data on this specific molecule, this document outlines a series of recommended experimental protocols and data presentation formats to objectively assess its performance and potential as a kinase inhibitor and an antimicrobial agent. The pyridopyridazine scaffold is a versatile nucleus in medicinal chemistry, with derivatives showing promise in oncology and infectious diseases.
Part 1: Kinase Inhibition Profile
The pyrido[2,3-d]pyrimidine core, structurally related to this compound, is a well-established scaffold for potent kinase inhibitors.[1] Many derivatives function as ATP-competitive inhibitors, targeting the ATP-binding site of various kinases that are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1] Therefore, a primary area for benchmarking is its efficacy as a kinase inhibitor against known cancer-related kinases.
The following table presents a template for summarizing the inhibitory activity of this compound against a panel of cancer-relevant kinases, compared to well-established kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Target Kinase | This compound IC50 (µM) | Standard Inhibitor | Standard Inhibitor IC50 (µM) | Assay Method |
| EGFR | Experimental Data | Gefitinib | Known Value | ADP-Glo Kinase Assay |
| VEGFR2 | Experimental Data | Sunitinib | Known Value | HTRF Kinase Assay |
| BCR-Abl | Experimental Data | Imatinib | Known Value | LanthaScreen Kinase Assay |
| CDK4/Cyclin D1 | Experimental Data | Palbociclib | Known Value | ADP-Glo Kinase Assay |
This protocol describes a luminescent ADP detection platform for measuring kinase activity and inhibitor potency.[2]
-
Kinase Reaction:
-
Prepare a reaction mixture containing the specific kinase, its substrate, and ATP in the appropriate kinase reaction buffer.
-
Add varying concentrations of this compound or the standard inhibitor to the reaction mixture. Include a no-inhibitor control.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Part 2: Antimicrobial Activity Profile
Pyridazine derivatives have demonstrated a broad spectrum of pharmacological actions, including antimicrobial and antifungal activities.[3] Therefore, it is crucial to benchmark this compound against standard antimicrobial agents to determine its efficacy and spectrum of activity.
This table provides a template for summarizing the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
| Test Microorganism | Gram Stain/Type | This compound MIC (µg/mL) | Standard Antimicrobial | Standard Antimicrobial MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Experimental Data | Vancomycin | Known Value |
| Escherichia coli | Gram-negative | Experimental Data | Ciprofloxacin | Known Value |
| Pseudomonas aeruginosa | Gram-negative | Experimental Data | Ciprofloxacin | Known Value |
| Candida albicans | Fungal (Yeast) | Experimental Data | Fluconazole | Known Value |
| Aspergillus fumigatus | Fungal (Mold) | Experimental Data | Amphotericin B | Known Value |
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[4][5]
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), suspend 3-5 isolated colonies of the test microorganism in a sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of this compound and the standard antimicrobials in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).
-
The concentration range should be sufficient to determine the MIC value.
-
-
Inoculation and Incubation:
-
Add equal volumes of the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 35°C ± 2°C) for 16-20 hours for bacteria, or longer for fungi as required.
-
-
Interpretation of Results:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5,8-Dichloropyrido[2,3-d]pyridazine
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 5,8-Dichloropyrido[2,3-d]pyridazine, ensuring the safety of laboratory personnel and compliance with regulatory standards. This information is critical for researchers, scientists, and professionals in the drug development field who handle this chemical.
Hazard Identification and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning[1][2][3] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning[1][2][3] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Warning[1][2][3] |
Precautionary Statements: P261, P305+P351+P338, P501[1][2][4]
Detailed Experimental Protocol for Disposal
The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. Adherence to these procedures is essential to minimize risk.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate PPE to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: All handling of this compound, including waste collection, should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
Step 2: Waste Collection and Segregation
Proper containment is the first critical step in the waste management process.
-
Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof, and sealable hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.
-
Segregation: Do not mix this waste with other chemical waste streams. It is incompatible with bases, strong oxidizing agents, and amines.[4]
Step 3: Temporary Storage
Proper storage of the waste container while awaiting collection is crucial for safety.
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. The storage area should be cool and dry.[4]
-
Container Integrity: Ensure the container is kept tightly closed to prevent any leaks or spills.[4] The container should be stored in a locked location.[2]
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by qualified professionals.
-
Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.
-
Regulatory Compliance: Disposal must be carried out in strict accordance with all local, regional, and national regulations for hazardous waste.[2][4]
Prohibited Actions:
-
NEVER dispose of this compound down the drain or in the regular trash.
-
Evaporation in the fume hood is NOT an acceptable method of disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5,8-Dichloropyrido[2,3-d]pyridazine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical information for 5,8-Dichloropyrido[2,3-d]pyridazine, a heterocyclic compound used in chemical synthesis. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Summary
This compound is classified with the following hazards:
The signal word for this compound is "Warning".[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the required PPE for handling this compound, based on established safety standards for similar hazardous compounds.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). | Protects against splashes and dust, preventing serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber). Gloves must be inspected before use.[4][5][6] | Prevents skin contact and subsequent irritation. |
| Body Protection | Wear a lab coat or chemical-resistant coveralls. Ensure clothing fully covers exposed skin.[3][4][5] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or a full-face respirator.[3][4][7] | Protects the respiratory tract from irritation due to dust or vapors. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is essential for safety. The following step-by-step plan outlines the necessary procedures.
1. Preparation and Engineering Controls:
-
Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
-
Before starting, verify that all necessary PPE is available and in good condition.
-
Keep the container of this compound tightly closed when not in use.[7]
2. Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.
-
Prevent contact with skin and eyes.[4]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[4]
3. Disposal Plan:
-
Dispose of waste in accordance with local, regional, and national regulations.[7]
-
Contaminated materials, including empty containers, should be treated as hazardous waste.
-
Do not empty into drains.[7]
4. Emergency First Aid:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][7]
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[4][7]
Diagrams for Safety and Handling
To further clarify the safety procedures, the following diagrams illustrate the operational workflow and the hierarchy of controls for managing exposure to this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Hierarchy of controls for managing chemical exposure.
References
- 1. aifchem.com [aifchem.com]
- 2. This compound | C7H3Cl2N3 | CID 279915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. benchchem.com [benchchem.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
